molecular formula C11H10O2 B1302793 Methyl 1H-indene-3-carboxylate CAS No. 39891-79-7

Methyl 1H-indene-3-carboxylate

Cat. No.: B1302793
CAS No.: 39891-79-7
M. Wt: 174.2 g/mol
InChI Key: MLCZDADAEVAQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-indene-3-carboxylate is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3H-indene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCZDADAEVAQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375415
Record name Methyl 1H-indene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-79-7
Record name Methyl 1H-indene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyl 1H-indene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This technical guide provides a detailed overview of the known physical and chemical characteristics of Methyl 1H-indene-3-carboxylate (CAS No: 39891-79-7), a valuable building block in organic synthesis.

Core Physical and Chemical Data

This compound is an ester derivative of 1H-indene-3-carboxylic acid. It is recognized for its utility in the synthesis of a variety of organic compounds, finding applications in the pharmaceutical and chemical industries.[1] The compound typically presents as a light-yellow oil or liquid.[2][3] For optimal stability, it should be stored in a dry, sealed container at temperatures between 2-8°C.[4]

General and Computational Properties

Below is a summary of the fundamental identifiers and computed properties for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₂[1][2][4]
Molecular Weight 174.20 g/mol [1][4]
CAS Number 39891-79-7[1][2][4]
Purity ≥95%[2][4]
Topological Polar Surface Area (TPSA) 26.3 Ų[4]
LogP (Octanol-Water Partition Coefficient) 1.7991[4][5]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 1[4]
Experimentally Determined Physical Properties

The following table summarizes the key physical properties of this compound that have been determined experimentally. It is important to note that a specific melting point has not been reported and is listed as not applicable for this oily substance.[1]

Physical PropertyValueConditionsReference
Physical State Light-yellow oil / LiquidAmbient[2][3]
Boiling Point 291.7 °Cat 760 mmHg[1][5]
Density 1.181 g/cm³Not Specified[1][5]
Flash Point 118.1 °CNot Specified[1]
Solubility Not Available-[1]
Melting Point Not Available-[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been described in the literature, employing a visible-light-promoted Wolff rearrangement.

Synthesis of this compound

A general procedure for the synthesis involves the reaction of a 1-diazonaphthalen-2(1H)-one with methanol in a suitable solvent under blue LED irradiation.[3][6]

General Procedure: An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with the 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equivalent), methanol, and toluene (1.0 mL). The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is directly subjected to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield the desired this compound as a light-yellow oil.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR spectral data have been reported for this compound in CDCl₃.[3]

¹H NMR (300 MHz, CDCl₃): δ 7.97 (d, J = 7.6 Hz, 1H), 7.42 – 7.39 (m, 2H), 7.31 – 7.17 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm.[3]

¹³C NMR (75 MHz, CDCl₃): δ 164.6, 144.6, 143.4, 140.7, 136.1, 126.7, 125.6, 123.8, 122.4, 51.6, 38.5 ppm.[3]

Characterization Workflow

The logical flow for the synthesis and characterization of a chemical compound such as this compound is depicted in the following diagram. This workflow ensures the correct synthesis and purification of the target molecule, followed by rigorous structural and purity verification.

Synthesis Synthesis of this compound (Visible-Light Promoted Wolff Rearrangement) Purification Purification (Flash Column Chromatography) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR Spectroscopy (¹H and ¹³C) Structure_Verification->NMR Mass_Spec Mass Spectrometry Structure_Verification->Mass_Spec HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC Final_Product Characterized this compound NMR->Final_Product Mass_Spec->Final_Product HPLC->Final_Product

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 1H-indene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-indene-3-carboxylate is a versatile organic compound with applications in the pharmaceutical and chemical industries as a synthetic building block. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, with the CAS number 39891-79-7, is an ester derivative of 1H-indene-3-carboxylic acid.[1] It is recognized for its utility as a key intermediate in the synthesis of a variety of organic molecules.[1] While some physical properties like the melting point are not consistently reported, its other characteristics have been documented. The compound is typically described as a light-yellow oil.[2]

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₀O₂[1][3][4]
Molecular Weight 174.2 g/mol [1][3]
Appearance Light-yellow oil[2]
Boiling Point 291.7 °C at 760 mmHg[1][3]
Density 1.181 g/cm³[1][3]
Flash Point 118.1 °C[1][3]
Melting Point N/A[1]
Solubility N/A
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

1.2.1. ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentSource(s)
7.97d7.61HAromatic H[2]
7.42 – 7.39m2HAromatic H[2]
7.31 – 7.17m2HAromatic H[2]
3.84s3H-OCH₃[2]
3.46d1.92H-CH₂-[2]

1.2.2. ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentSource(s)
164.6C=O (ester)[2]
144.6Aromatic C[2]
143.4Aromatic C[2]
140.7Aromatic C[2]
136.1Aromatic C[2]
126.7Aromatic C-H[2]
125.6Aromatic C-H[2]
123.8Aromatic C-H[2]
122.4Aromatic C-H[2]
51.6-OCH₃[2]
38.5-CH₂-[2]

1.2.3. Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data provides confirmation of the elemental composition.

IonCalculated m/zFound m/zSource(s)
[M+H]⁺Not explicitly found for the methyl ester, but related ethyl ester C₁₂H₁₃O₂ [M+H]⁺ is 189.0916189.0910[2]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A notable and recent method involves a visible-light-promoted Wolff rearrangement.

Synthesis via Visible-Light-Promoted Wolff Rearrangement

This method provides a versatile route to various 1H-indene-3-carboxylates.[5]

2.1.1. General Procedure

An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and toluene (1.0 mL). The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is directly subjected to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield the desired product.[2]

2.1.2. Materials and Instrumentation

  • Reactants: 1-Diazonaphthalen-2(1H)-ones, various alcohols (in this case, methanol).

  • Solvent: Toluene.

  • Purification: Silica gel for flash column chromatography (200-300 mesh).

  • Instrumentation: Blue LED reactor (24 W), NMR spectrometer (Bruker AV 300 and 400 MHz), Mass spectrometer (Agilent GC/MS 5975C system).[2]

Analytical Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C spectra are collected on a Bruker AV 300 or 400 MHz NMR spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and residual solvent peaks are used as an internal standard (¹H NMR: CDCl₃ at 7.26 ppm; ¹³C NMR: CDCl₃ at 77.0 ppm).[2]

2.2.2. Mass Spectrometry (MS)

Mass spectra are collected on an Agilent GC/MS 5975C system, a MALDI Micro MX mass spectrometer, or an API QSTAR XL System.[2]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the indene core and the carboxylate functional group. The indene ring system is known to undergo various reactions.

Reactivity of the Indene Core

The indene moiety is susceptible to polymerization and can participate in cycloaddition reactions.[6] Specifically, 1H-indene-3-carboxylic acid, a closely related compound, has been shown to react with ethylenic dienophiles via a Diels-Alder reaction, proceeding through a 2H-indene (isoindene) intermediate.[7] This suggests that this compound could undergo similar cycloaddition reactions, making it a valuable synthon for constructing complex polycyclic systems.

Reactivity of the Methyl Ester Group

The methyl ester group can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols under appropriate catalytic conditions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup and Purification reactant1 1-Diazonaphthalen-2(1H)-one mixing Mixing and Stirring reactant1->mixing reactant2 Methanol reactant2->mixing solvent Toluene solvent->mixing condition1 Room Temperature reaction Visible-Light-Promoted Wolff Rearrangement condition1->reaction condition2 24 W Blue LED Irradiation condition2->reaction condition3 12 hours condition3->reaction mixing->reaction Apply Conditions monitoring TLC Monitoring reaction->monitoring purification Flash Column Chromatography (Silica Gel, hexanes/EtOAc) monitoring->purification Upon Completion product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined spectroscopic properties, although some physical data such as its melting point and solubility require further investigation. The synthetic protocol outlined provides a modern and efficient route to this compound. Its reactivity, particularly the potential for cycloaddition reactions, makes it an attractive starting material for the synthesis of more complex molecular architectures relevant to pharmaceutical and materials science research. This guide serves as a foundational resource for professionals working with this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl 1H-indene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure, bonding, and spectroscopic properties of methyl 1H-indene-3-carboxylate. The document collates available quantitative data from spectroscopic analyses and provides detailed experimental protocols for its synthesis and characterization. Due to the current absence of published crystallographic data, a definitive analysis of bond lengths and angles is not possible. Therefore, this guide presents a combination of experimental spectroscopic data and theoretical considerations of its molecular structure.

Molecular Structure and Bonding

This compound possesses the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.19 g/mol .[1][2][3] The structure consists of a bicyclic indene core, which is comprised of a fused benzene and cyclopentadiene ring, with a methyl carboxylate group substituted at the 3-position.

The bonding within the molecule can be understood through the principles of orbital hybridization. The benzene ring is aromatic, with each carbon atom being sp² hybridized, leading to a planar hexagonal ring with delocalized π-electrons. The five-membered ring is not aromatic and contains both sp² and sp³ hybridized carbon atoms. The carbon atoms of the double bond (C2 and C3) are sp² hybridized, while the methylene carbon (C1) is sp³ hybridized. The carbonyl carbon of the ester group is sp² hybridized, and the methyl carbon is sp³ hybridized. This combination of hybridized states dictates the overall geometry and reactivity of the molecule.

While precise, experimentally determined bond lengths and angles for this compound are not currently available in the public domain, theoretical calculations and data from structurally similar compounds can provide estimations. For instance, the bond lengths within the benzene ring are expected to be intermediate between typical single and double carbon-carbon bonds, characteristic of aromatic systems.

Figure 1: 2D molecular structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the following peaks have been reported (300 MHz, CDCl₃): δ 7.97 (d, J = 7.6 Hz, 1H), 7.42 – 7.39 (m, 2H), 7.31 – 7.17 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm.[4]

¹³C NMR Spectroscopy
Mass Spectrometry

Predicted mass spectrometry data for this compound indicates several possible adducts. The expected m/z values are: [M+H]⁺: 175.07536, [M+Na]⁺: 197.05730, and [M-H]⁻: 173.06080.[5]

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound has not been found in the surveyed literature. However, characteristic absorption bands can be predicted based on its functional groups. Expected peaks would include C-H stretching from the aromatic and aliphatic portions, a strong C=O stretching vibration from the ester group (typically around 1720-1700 cm⁻¹), C=C stretching from the aromatic and olefinic groups, and C-O stretching from the ester.

Spectroscopic Data This compound
¹H NMR (300 MHz, CDCl₃) δ 7.97 (d, J = 7.6 Hz, 1H), 7.42 – 7.39 (m, 2H), 7.31 – 7.17 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm[4]
¹³C NMR Data not explicitly available. See section 2.2 for discussion.
Mass Spectrometry (Predicted) [M+H]⁺: 175.07536, [M+Na]⁺: 197.05730, [M-H]⁻: 173.06080[5]
Infrared (IR) Data not available. See section 2.4 for discussion.

Experimental Protocols

Synthesis of this compound

A reported synthesis involves a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones followed by trapping of the in situ generated ketene intermediate with methanol.[6]

General Procedure: An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol, and toluene (1.0 mL). The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is directly subjected to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield this compound as a light-yellow oil.[4]

Spectroscopic Characterization

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a Bruker AV 300 or 400 MHz NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent peak (¹H NMR: CDCl₃ at 7.26 ppm; ¹³C NMR: CDCl₃ at 77.0 ppm).[4]

Mass Spectrometry: Mass spectra can be obtained using an Agilent GC/MS 5975C system, a MALDI Micro MX mass spectrometer, or an API QSTAR XL System.[4]

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1-Diazonaphthalen-2(1H)-one + Methanol + Toluene reaction Visible Light (Blue LED) Room Temperature, 12h start->reaction purification Flash Column Chromatography reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ir Infrared Spectroscopy product->ir

Figure 2: Experimental workflow for the synthesis and characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways. However, the indene scaffold is present in various bioactive molecules, suggesting that derivatives of this compound could be of interest in drug discovery and development.[2]

Conclusion

This technical guide has summarized the available information on the molecular structure, bonding, and characterization of this compound. While spectroscopic data provides a solid foundation for its identification and characterization, the absence of crystallographic data precludes a detailed, quantitative analysis of its three-dimensional structure. Future research involving X-ray crystallography or computational chemistry would be invaluable in providing a more complete understanding of the molecular geometry and bonding of this compound. The synthetic protocol outlined provides a clear pathway for obtaining this molecule for further study.

References

An In-depth Technical Guide to Methyl 1H-indene-3-carboxylate (CAS: 39891-79-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indene-3-carboxylate, with the CAS number 39891-79-7, is an ester derivative of 1H-indene-3-carboxylic acid. This molecule serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and chemical industries. Its indene core is a structural motif found in various biologically active compounds, making this carboxylate derivative a subject of interest for research and development in the pursuit of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 39891-79-7
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Boiling Point 291.7 °C at 760 mmHg
Density 1.181 g/cm³
Flash Point 118.1 °C
Appearance Light-yellow oil
Solubility Data not widely available, but expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and THF.
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data has been reported:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following peaks have been reported for a sample in CDCl₃:

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)
δ 7.97 (d, J = 7.6 Hz, 1H)δ 164.6
δ 7.42 – 7.39 (m, 2H)δ 144.6
δ 7.31 – 7.17 (m, 2H)δ 143.4
δ 3.84 (s, 3H)δ 140.7
δ 3.46 (d, J = 1.9 Hz, 2H)δ 136.1
δ 126.7
δ 125.6
δ 123.8
δ 122.4
δ 51.6
δ 38.5

Note: NMR data is sourced from a specific synthetic protocol and may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: Expected characteristic peaks would include C=O stretching for the ester group (around 1700-1730 cm⁻¹), C-O stretching (around 1100-1300 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-H stretching for both aromatic and aliphatic protons.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 174.0681, corresponding to the molecular formula C₁₁H₁₀O₂. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Synthesis of this compound

The synthesis of the indene-3-carboxylate scaffold can be achieved through various synthetic strategies. One detailed experimental protocol found is a visible-light-promoted Wolff rearrangement.

Visible-Light-Promoted Wolff Rearrangement

This method provides a route to diverse 1H-indene-3-carboxylates under mild reaction conditions.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_product Product 1-Diazonaphthalen-2(1H)-one 1-Diazonaphthalen-2(1H)-one Ketene Intermediate Ketene Intermediate 1-Diazonaphthalen-2(1H)-one->Ketene Intermediate Wolff Rearrangement Methanol Methanol This compound This compound Methanol->this compound Visible Light (Blue LED) Visible Light (Blue LED) Visible Light (Blue LED)->1-Diazonaphthalen-2(1H)-one Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->1-Diazonaphthalen-2(1H)-one Room Temperature Room Temperature Room Temperature->1-Diazonaphthalen-2(1H)-one Ketene Intermediate->this compound Nucleophilic Attack

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • Reaction Setup: In an oven-dried 4-mL vial equipped with a magnetic stirring bar, charge 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and toluene (1.0 mL).

  • Reaction Execution: Stir the mixture at room temperature under the irradiation of a 24 W blue LED for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, directly subject the reaction mixture to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield the desired product, this compound. A reported yield for this procedure is 70%.

Alternative Synthetic Strategies

While the visible-light-promoted Wolff rearrangement is a modern and efficient method, other classical organic reactions could potentially be adapted for the synthesis of the indene-3-carboxylate scaffold. These include:

  • Dieckmann Condensation: An intramolecular Claisen condensation of a suitably substituted diester could be a viable route to a cyclic β-keto ester, which could then be further elaborated to the target indene system.

  • Fischer Indole Synthesis Analogs: While typically used for indole synthesis, variations of this reaction could potentially be explored for the construction of the indene ring system from different starting materials.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex organic molecules. The indene scaffold is present in a number of compounds with interesting biological activities, suggesting that derivatives of this compound could be valuable in drug discovery programs.

Potential as a Synthetic Intermediate

Given its functional groups (ester and a reactive indene ring), this compound can undergo a variety of chemical transformations, including:

  • Ester Manipulation: Hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or transesterification to other esters.

  • Ring Functionalization: The indene ring can be subjected to electrophilic substitution, addition reactions, or metal-catalyzed cross-coupling reactions to introduce further diversity.

G cluster_derivatives Potential Derivatives Methyl_1H_indene_3_carboxylate This compound Carboxylic_Acid 1H-indene-3-carboxylic acid Methyl_1H_indene_3_carboxylate->Carboxylic_Acid Hydrolysis Primary_Alcohol (1H-inden-3-yl)methanol Methyl_1H_indene_3_carboxylate->Primary_Alcohol Reduction Functionalized_Indenes Substituted Indene Derivatives Methyl_1H_indene_3_carboxylate->Functionalized_Indenes Ring Functionalization G cluster_pathway Hypothetical Pro-inflammatory Signaling Pathway Extracellular_Signal Pro-inflammatory Signal Receptor Receptor Extracellular_Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Inflammatory_Genes Expression of Inflammatory Genes Transcription_Factor->Inflammatory_Genes Indene_Derivative Indene-3-carboxylate Derivative Indene_Derivative->Kinase_Cascade Inhibition

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Indene Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indene carboxylates, a class of organic compounds featuring a fused bicyclic aromatic ring system, have emerged as a privileged scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and biological significance of these molecules. From their early roots in the late 19th-century explorations of coal tar derivatives to their current-day applications as potent tubulin polymerization inhibitors and anti-angiogenic agents, this document traces the scientific journey of indene carboxylates. Detailed experimental protocols for both classical and modern synthetic methodologies are provided, alongside tabulated quantitative data to facilitate comparison. Furthermore, key signaling pathways modulated by indene carboxylates in the context of cancer therapeutics are visualized through detailed diagrams.

Discovery and Early History

The story of indene carboxylates is intrinsically linked to the discovery of their parent hydrocarbon, indene. In 1890, German chemists Wilhelm von Miller and Johannes Rohde first isolated indene from the complex mixture of aromatic hydrocarbons present in coal tar.[1] Their meticulous fractional distillation work yielded a fraction boiling between 175–185 °C, from which they isolated the novel bicyclic aromatic compound.[1]

The first foray into the synthesis of indene derivatives, including early precursors to carboxylated forms, can be traced back to the seminal work of William Henry Perkin Jr. and G. Révay in 1894.[2] Their paper, "Synthesis of indene, hydrindene, and some of their derivatives," published in the Journal of the Chemical Society, Transactions, laid the foundational groundwork for the chemical manipulation of the indene core.[2][3] While this early work did not focus extensively on the direct synthesis of indene carboxylic acids as we know them today, it described the preparation of hydrindene carboxylic acid, a saturated analogue, and explored the reactivity of the indene ring system, paving the way for future functionalization.[3]

Early synthetic strategies were often multi-step and lacked the efficiency of modern methods. One of the classical approaches to introduce a carboxyl group onto the indene ring was through the oxidation of alkyl-substituted indenes. For instance, oxidation of indene with potassium dichromate was known to yield homophthalic acid (o-carboxylphenylacetic acid), demonstrating the susceptibility of the five-membered ring to oxidative cleavage.[4]

Evolution of Synthetic Methodologies

The synthesis of indene carboxylates has evolved significantly from the early exploratory work. Modern methods offer greater control over regioselectivity and stereoselectivity, higher yields, and broader substrate scope. These can be broadly categorized into classical and modern approaches.

Classical Synthetic Approaches

Classical methods often rely on fundamental organic reactions, some of which are still in use today for specific applications.

The Perkin reaction, a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of a base, has been adapted for the synthesis of certain indene carboxylates. For example, a modified Perkin reaction can be employed to synthesize 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid from 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile and tert-butyl acetoacetate.[5]

The intramolecular Friedel-Crafts reaction is a powerful tool for the cyclization of appropriately substituted aromatic compounds to form the indene nucleus. This method has been widely used to prepare indanones, which can then be further functionalized to indene carboxylates.[6][7] For instance, the cyclization of aryl-substituted allylic alcohols can be catalyzed by Lewis acids like FeCl₃ to yield indene derivatives.[6]

Modern Synthetic Approaches

Modern synthetic chemistry has introduced a plethora of new reagents and catalytic systems that have revolutionized the synthesis of indene carboxylates, enabling the construction of highly functionalized and complex molecules.

Palladium, rhodium, and gold catalysts have been extensively used in the synthesis of indenes and their derivatives.[8][9][10] These methods include:

  • Heck-type coupling reactions: Aryl fluorides can be coupled with olefins to provide alkene products that can be precursors to indene systems.[11]

  • Rhodium-catalyzed annulation: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst affords indene derivatives in high yields.[9]

  • Gold-catalyzed enantioselective synthesis: Chiral gold catalysts can be used to synthesize functionalized indenes with high enantioselectivity.[10]

A novel and environmentally friendly approach involves the use of graphene oxide (GO) to mediate the intramolecular Friedel-Crafts-type allylic alkylation of Morita-Baylis-Hillman alcohols to produce indene-2-carboxylates.[12]

Quantitative Data

The following tables summarize key quantitative data from various synthetic protocols for indene carboxylates and their derivatives, providing a comparative overview of their efficiencies.

Product Starting Materials Reaction Type Catalyst/Reagent Yield (%) Reference
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid2-(3-Oxoisobenzofuran-1(3H)-ylidene)malononitrile, tert-butyl acetoacetatePerkin ReactionAcetic anhydride, triethylamine83[5]
Ethyl 1-alkyl-1H-indenes-2-carboxylateAllyl acetate, Grignard reagentsCoupling ReactionLiCuBr₂Good[10]
Substituted IndenesMorita-Baylis-Hillman AlcoholsIntramolecular Friedel-CraftsGraphene OxideUp to 80[12]
Indene DerivativesArylallenes, Ethenetricarboxylate triestersConjugate addition/Friedel-CraftsSnCl₄Efficient[13]
Compound Biological Target Activity (IC₅₀) Reference
Dihydro-1H-indene derivative (12d)Tubulin Polymerization0.028 - 0.087 µM (antiproliferative)[14][15]
Benzocyclooctene analogue (23)Tubulin Polymerization< 5 µM[16]
Indene-based compound (31)Tubulin Polymerization11 µM[16]

Experimental Protocols

Synthesis of 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid via Perkin Reaction[5]

Materials:

  • 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile (300 mg, 1.53 mmol)

  • tert-butyl acetoacetate (302 mg, 314 µL, 1.91 mmol)

  • Triethylamine (1.35 mL)

  • Acetic anhydride (2.04 mL)

  • 2 N Hydrochloric acid (10 mL)

  • Water

Procedure:

  • A mixture of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile, tert-butyl acetoacetate, triethylamine, and acetic anhydride is stirred at room temperature for 72 hours.

  • A 2 N solution of HCl is added, and the reaction mixture is stirred at 70 °C for 2 hours.

  • After cooling to room temperature, the solid precipitate is filtered off and washed with water.

  • The resulting orange solid is 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid (Yield: 302 mg, 83%).

Graphene Oxide-Mediated Synthesis of Indene-2-carboxylates[12]

Materials:

  • Morita-Baylis-Hillman Alcohol

  • Graphene Oxide (GO)

  • Solvent (e.g., Toluene)

  • Silica gel

  • Ethyl acetate

Procedure:

  • To a solution of the Morita-Baylis-Hillman alcohol in the chosen solvent, graphene oxide is added.

  • The reaction mixture is stirred and heated (e.g., to 80°C) for a specified time (e.g., 16 hours).

  • After cooling to room temperature, the graphene oxide is removed by filtration through a plug of silica gel.

  • The silica plug is washed with ethyl acetate, and the combined organic phases are collected.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the indene-2-carboxylate.

Biological Significance and Signaling Pathways

Indene carboxylates and their derivatives have garnered significant attention in drug discovery due to their diverse biological activities. A prominent area of research is their role as anticancer agents, primarily through the inhibition of tubulin polymerization and the disruption of angiogenesis.

Inhibition of Tubulin Polymerization

Certain indene derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine binding site on β-tubulin.[14][15][16][17] This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[8][18] By interfering with microtubule formation, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[14][15]

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Indene Carboxylate Action cluster_2 Cellular Consequences αβ-Tubulin Dimer αβ-Tubulin Dimer Microtubule Microtubule αβ-Tubulin Dimer->Microtubule Polymerization Microtubule->αβ-Tubulin Dimer Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Disruption leads to Indene Carboxylate Indene Carboxylate Colchicine Binding Site Colchicine Binding Site Indene Carboxylate->Colchicine Binding Site Binds to Colchicine Binding Site->Microtubule Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by indene carboxylates.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[19][20][21] Some indene derivatives have demonstrated potent anti-angiogenic properties.[14][15] While the precise mechanisms can vary, one key pathway involves the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling.[20][22] VEGF is a potent pro-angiogenic factor that binds to its receptors (VEGFRs) on endothelial cells, triggering a cascade of downstream signaling events that promote cell proliferation, migration, and survival.[14][16][22] By interfering with this pathway, indene carboxylates can suppress the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

Anti_Angiogenesis_Pathway cluster_0 Downstream Signaling cluster_1 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PI3K/Akt PI3K/Akt VEGFR->PI3K/Akt Ras/MAPK Ras/MAPK VEGFR->Ras/MAPK PLCγ PLCγ VEGFR->PLCγ Indene Carboxylate Indene Carboxylate Indene Carboxylate->VEGFR Inhibits Survival Survival PI3K/Akt->Survival Proliferation Proliferation Ras/MAPK->Proliferation Migration Migration PLCγ->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of VEGF signaling pathway by indene carboxylates.

Conclusion

From their humble beginnings as components of coal tar, indene carboxylates have evolved into a versatile and valuable class of compounds. The journey from the early synthetic explorations of the late 19th century to the sophisticated, highly selective modern methodologies highlights the remarkable progress in the field of organic chemistry. For researchers, scientists, and drug development professionals, the indene carboxylate scaffold continues to offer exciting opportunities. Its proven efficacy as a tubulin polymerization inhibitor and an anti-angiogenic agent underscores its potential in the development of novel cancer therapeutics. As our understanding of the intricate signaling pathways they modulate deepens, and as synthetic chemists continue to refine and innovate, the future of indene carboxylates in medicine and beyond appears bright.

References

Spectroscopic Profile of Methyl 1H-indene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1H-indene-3-carboxylate, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 200 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.03dd1H7.8, 0.6Aromatic H
7.40m4H-Aromatic H, C=CH
3.89s3H-OCH₃
3.51d2H2.0CH₂

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum was acquired in CDCl₃ on a 50 MHz spectrometer. Chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) ppmAssignment
164.5C=O
144.7CH (aromatic)
143.4C (aromatic)
140.8C (aromatic)
136.1C (aromatic)
126.7CH (aromatic)
125.6CH (aromatic)
123.8CH (aromatic)
122.5CH (aromatic)
51.7OCH₃
38.5CH₂

Table 2: ¹³C NMR spectral data for this compound.

Mass Spectrometry (MS)

Low-resolution electron ionization mass spectrometry (LR-EI) confirms the molecular weight of the compound.

m/zIon
174[M]⁺

Table 3: Mass spectrometry data for this compound.

Note: Detailed fragmentation data was not available in the reviewed literature.

Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Ester)1725 - 1705
C=C (Aromatic)1600 - 1450
C-O (Ester)1300 - 1000
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850

Table 4: Expected IR absorption bands for this compound.

Experimental Protocols

The following sections describe the general methodologies used to obtain the spectroscopic data.

NMR Spectroscopy

NMR spectra were recorded on Bruker AC 200 and DPX 400 spectrometers. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent peak. For ¹H NMR, the CDCl₃ signal is typically at 7.26 ppm, and for ¹³C NMR, it is at 77.0 ppm.[1]

Mass Spectrometry

Mass spectra were collected on an Agilent GC/MS 5975C system, a MALDI Micro MX mass spectrometer, or an API QSTAR XL System.[1] The low-resolution mass spectrum was obtained using electron ionization (EI).

Infrared (IR) Spectroscopy

A general procedure for obtaining an IR spectrum of a solid sample involves preparing a thin film. The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, the spectrum of the thin film is recorded using an FT-IR spectrometer.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Pure Sample IR IR Purification->IR Pure Sample MS MS Purification->MS Pure Sample Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Structural Fragments IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight Final_Structure Final_Structure Structure_Elucidation->Final_Structure

Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectroscopic properties of this compound, essential for its application in research and development. The tabulated data and outlined protocols offer a practical resource for scientists in the field.

References

A Technical Guide to the Theoretical Stability Analysis of Methyl 1H-indene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Methyl 1H-indene-3-carboxylate is a versatile scaffold used in the synthesis of various bioactive molecules.[1] Understanding its molecular stability is crucial for predicting its reactivity, degradation pathways, and suitability for pharmaceutical development. While direct, in-depth theoretical studies exclusively focused on the stability of this compound are not abundant in publicly accessible literature, a robust computational framework can be established by applying methodologies used for the parent 1H-indene molecule and analogous heterocyclic systems.[2][3]

This guide outlines a comprehensive theoretical protocol using Density Functional Theory (DFT) to investigate the structural, electronic, and thermodynamic stability of this compound. It details the proposed computational workflow, key stability indicators, and presents baseline theoretical data from the parent 1H-indene compound for comparative purposes.

Proposed Computational Methodology

A rigorous theoretical investigation of molecular stability involves a multi-step computational protocol. The workflow is designed to first find the most stable molecular conformation (geometry optimization) and then use this structure to calculate various electronic and thermodynamic properties that describe its stability.

A typical workflow for such an analysis is detailed below.

Computational_Workflow cluster_setup Step 1: Initial Setup cluster_optimization Step 2: Geometry Optimization cluster_analysis Step 3: Stability & Property Analysis cluster_results Step 4: Interpretation A Define Input Structure (this compound) B Perform Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Verify Minimum Energy State (No imaginary frequencies) B->C Frequency Analysis D Calculate Thermodynamic Properties (Gibbs Free Energy, Enthalpy) C->D E Analyze Frontier Molecular Orbitals (HOMO-LUMO Gap) C->E F Perform NBO Analysis (Charge Distribution, Bond Orders) C->F G Assess Structural, Thermodynamic, and Electronic Stability D->G E->G F->G

Figure 1: Proposed DFT workflow for stability analysis.

Detailed Protocol

The following protocol is based on common practices in computational chemistry for analyzing organic molecules.[2][3]

  • Structure Preparation: The initial 3D structure of this compound is constructed using molecular modeling software.

  • Computational Method Selection:

    • Theory Level: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost.

    • Functional: The B3LYP hybrid functional is a robust starting point. For more specific properties, functionals like M06-2X or CAM-B3LYP can also be employed.[2]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is suggested to provide sufficient flexibility for describing the electronic structure.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This step calculates the equilibrium geometry of the molecule.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These results also provide thermodynamic data like Gibbs free energy and enthalpy.

  • Electronic Property Calculation:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of electronic stability and chemical reactivity. A larger gap implies higher stability.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hyperconjugative interactions, and the nature of chemical bonds, which provides deep insight into the molecule's electronic stability.[3]

Key Stability Indicators and Data

The stability of this compound can be assessed through structural, thermodynamic, and electronic parameters. For context, theoretical data for the parent 1H-indene molecule is presented as a baseline.

Structural Stability

The addition of a methyl carboxylate group at the C3 position is expected to influence the geometry of the five-membered ring. The C2-C3 bond may exhibit more single-bond character compared to unsubstituted indene due to the electron-withdrawing nature of the ester group. Key bond lengths of the parent 1H-indene, calculated at the B3LYP/6-31G(d,p) level, are provided for comparison.[3]

ParameterBondCalculated Bond Length (Å)[3]
Five-Membered Ring C1 - C21.509
C2 - C31.352
C3 - C3a1.470
Central Bond C3a - C7a1.411
Six-Membered Ring C4 - C51.385
C5 - C61.401
C6 - C71.384

Table 1: Optimized geometric parameters for the parent 1H-indene molecule.

Electronic Stability

The electronic stability is primarily evaluated by the HOMO-LUMO energy gap. A larger gap suggests lower reactivity and higher kinetic stability.[3] The electron-withdrawing ester group is expected to lower the energy of both the HOMO and LUMO, and the net effect on the energy gap would determine the change in electronic stability relative to the parent indene.

Electronic_Effects cluster_effects Electronic Interactions Indene 1H-Indene Core (π-system) Stability Overall Molecular Stability Indene->Stability influences Substituent Methyl Carboxylate Group (-COOCH3) Inductive Inductive Effect (-I, Electron Withdrawing) Substituent->Inductive pulls electron density Resonance Resonance Effect (-R, Delocalization) Substituent->Resonance delocalizes π-electrons Inductive->Indene modify charge distribution Resonance->Indene modify charge distribution

Figure 2: Influence of the substituent on the indene core.

MoleculeHOMO Energy (eV)[3]LUMO Energy (eV)[3]HOMO-LUMO Gap (eV)[3]
1H-Indene-5.67-0.684.99

Table 2: Frontier molecular orbital energies for the parent 1H-indene molecule.

Conclusion

A comprehensive theoretical study of this compound requires a systematic computational approach. By employing DFT calculations with appropriate functionals and basis sets, researchers can obtain reliable data on the molecule's optimized geometry, thermodynamic properties, and electronic structure. The analysis of parameters such as the HOMO-LUMO energy gap and NBO charge distribution provides critical insights into its stability. The data and methodologies presented in this guide offer a foundational framework for scientists to conduct detailed stability assessments, aiding in the rational design and development of new chemical entities.

References

Tautomerism in Indene Carboxylates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomerism of 1H-Indene versus 3H-Indene Carboxylates for Researchers, Scientists, and Drug Development Professionals.

Introduction

Indene and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials. The tautomeric nature of substituted indenes, particularly the equilibrium between 1H- and 3H-isomers, plays a crucial role in their reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the tautomerism in 1H-indene and 3H-indene carboxylates, focusing on the theoretical underpinnings, experimental analysis, and expected outcomes. While direct comparative studies on this specific tautomeric system are limited in the literature, this guide extrapolates from well-understood principles of tautomerism and data from analogous indene systems to provide a robust framework for researchers.

The tautomerization between 1-substituted and 3-substituted indenes is typically a base-catalyzed process that proceeds through a common indenyl anion intermediate.[1] The position of the equilibrium is dictated by the relative thermodynamic stability of the two tautomers. Generally, the 3-substituted isomer, where the substituent is conjugated with the styrene-like π-system, is thermodynamically more stable than the 1-substituted isomer.[1]

Theoretical Framework of Indene Carboxylate Tautomerism

The tautomeric equilibrium between a 1H-indene carboxylate and its corresponding 3H-indene carboxylate involves the migration of a proton and a shift of the double bond within the five-membered ring. The relative stability of these tautomers is influenced by several factors, including steric effects, electronic effects of substituents, and solvent polarity.

Key Factors Influencing Equilibrium:

  • Conjugation: The 3H-indene carboxylate isomer benefits from extended conjugation of the carboxylate group with the aromatic system, which is a significant stabilizing factor.

  • Steric Hindrance: Bulky substituents at the 1-position can destabilize the 1H-tautomer, shifting the equilibrium towards the 3H-isomer.[2]

  • Electronic Effects: Electron-donating or withdrawing substituents on the aromatic ring can influence the acidity of the protons at C1 and C3 and the stability of the indenyl anion intermediate, thereby affecting the rate of tautomerization and the position of the equilibrium.[3][4][5]

  • Solvent Effects: Polar solvents can influence the tautomeric equilibrium by differentially solvating the tautomers and the transition state.[4]

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the relative energies and thermodynamic stabilities of the tautomers.[6]

Experimental Analysis of Tautomeric Equilibrium

The quantitative analysis of tautomeric mixtures primarily relies on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a highly effective method for determining the ratio of tautomers in solution, provided that the interconversion between the tautomers is slow on the NMR timescale.[7][8]

Expected ¹H NMR Chemical Shifts:

The chemical shifts of the protons in the five-membered ring are characteristic for each tautomer.

ProtonExpected Chemical Shift (ppm) - 1H-Indene carboxylateExpected Chemical Shift (ppm) - 3H-Indene carboxylate
H1~4.0 - 4.5 (methine)~7.0 - 7.5 (vinylic)
H2~6.5 - 7.0 (vinylic)~3.5 - 4.0 (methylene)
H3~3.0 - 3.5 (methylene)N/A

Note: These are estimated ranges based on general principles of NMR spectroscopy and data from related indene structures. Actual values will vary depending on the specific carboxylate ester and solvent.[9][10][11][12]

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of the indene carboxylate in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (at least 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Spectral Analysis: Identify the characteristic signals for each tautomer. Integrate the well-resolved signals corresponding to a specific proton (or group of protons) in each tautomer.

  • Calculation of Equilibrium Constant (K_eq): The equilibrium constant is calculated from the ratio of the integrals of the signals for the two tautomers.

    K_eq = [3H-indene carboxylate] / [1H-indene carboxylate] = (Integral of 3H-isomer signal) / (Integral of 1H-isomer signal)

dot

experimental_workflow_nmr cluster_preparation Sample Preparation cluster_analysis Data Analysis prep1 Weigh Indene Carboxylate prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire Quantitative ¹H NMR Spectrum prep3->acq1 an1 Identify Tautomer Signals acq1->an1 an2 Integrate Signals an1->an2 an3 Calculate K_eq an2->an3

Caption: Workflow for NMR-based determination of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two tautomers will likely have different absorption spectra due to differences in their conjugated π-electron systems.[13][14] The 3H-indene carboxylate, with its more extended conjugation, is expected to have a longer wavelength absorption maximum (λ_max) compared to the 1H-isomer.[13][15]

Expected UV-Vis Absorption Data:

TautomerExpected λ_max (nm)Rationale
1H-Indene carboxylateShorter wavelengthLess extended π-conjugation
3H-Indene carboxylateLonger wavelengthMore extended π-conjugation

Note: The exact λ_max values will depend on the solvent and the specific substituents on the indene ring.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of the indene carboxylate of known concentrations in a suitable solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Spectral Analysis: Deconvolute the overlapping spectra of the two tautomers to determine their individual contributions to the total absorbance at different wavelengths. This can be a complex process and may require advanced data analysis techniques.

  • Calculation of Equilibrium Constant (K_eq): The equilibrium constant can be determined from the absorbances and molar absorptivities of the individual tautomers.

    A = ε_1H * c_1H * l + ε_3H * c_3H * l

    where A is the total absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length. By measuring the absorbance at two different wavelengths where the molar absorptivities of the two tautomers are significantly different, a system of two linear equations can be solved to find the concentrations of each tautomer.

dot

experimental_workflow_uv_vis cluster_preparation Sample Preparation cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Create Serial Dilutions prep1->prep2 acq1 Record UV-Vis Spectra prep2->acq1 an1 Deconvolute Spectra acq1->an1 an2 Determine Concentrations an1->an2 an3 Calculate K_eq an2->an3

Caption: Workflow for UV-Vis-based determination of tautomeric equilibrium.

Quantitative Data from Analogous Systems

SystemK_eqMore Stable Isomer
1-Methyl-1H-indene <=> 3-Methyl-1H-indene8.93-Methyl-1H-indene

It is reasonable to expect a similar or even greater preference for the 3H-tautomer in the case of indene carboxylates due to the strong conjugative effect of the carboxylate group.

Signaling Pathways and Logical Relationships

The tautomerization of 1H-indene carboxylates to 3H-indene carboxylates can be represented as a reversible chemical equilibrium. This process is often catalyzed by acids or bases.

dot

tautomerism_pathway Tautomer1 1H-Indene Carboxylate Intermediate Indenyl Anion (Intermediate) Tautomer1->Intermediate + Base - H⁺ Tautomer2 3H-Indene Carboxylate (More Stable) Tautomer2->Intermediate + Base - H⁺ Intermediate->Tautomer1 + H⁺ Intermediate->Tautomer2 + H⁺

Caption: Base-catalyzed tautomerization of indene carboxylates.

Conclusion

The tautomeric equilibrium between 1H- and 3H-indene carboxylates is a critical aspect of their chemistry, influencing their properties and potential applications. While direct experimental data is scarce, a combination of theoretical principles and experimental data from analogous systems provides a strong framework for understanding and investigating this phenomenon. The experimental protocols outlined in this guide for NMR and UV-Vis spectroscopy offer robust methods for the quantitative analysis of this tautomeric system. Further research, including detailed computational studies and experimental validation, is necessary to fully elucidate the thermodynamics and kinetics of this important tautomeric equilibrium.

References

The Reactivity of the Indene Ring System in Methyl 1H-indene-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene ring system is a crucial bicyclic aromatic hydrocarbon motif found in numerous natural products and pharmacologically active compounds. Methyl 1H-indene-3-carboxylate, as a functionalized indene derivative, presents a versatile scaffold for chemical synthesis and drug design. The strategic placement of the electron-withdrawing methyl carboxylate group on the five-membered ring significantly influences the reactivity of both the cyclopentadiene and benzene moieties. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key reaction classes including electrophilic aromatic substitution, nucleophilic addition, cycloaddition, oxidation, and reduction. Detailed experimental protocols for representative reactions are provided, and quantitative data is summarized for comparative analysis.

Introduction

Indene (C₉H₈) is an aromatic hydrocarbon composed of a benzene ring fused to a cyclopentene ring.[1][2] Its structure imparts a unique combination of aromatic and olefinic character, leading to a rich and diverse reactivity profile. The presence of a substituent, such as the methyl carboxylate group in this compound, further modulates this reactivity, offering opportunities for selective functionalization. This guide will delve into the specific reaction pathways of this important derivative.

Core Reactivity of the Indene Ring System

The reactivity of the indene core in this compound can be categorized by the distinct behaviors of its five-membered and six-membered rings. The cyclopentadienyl portion is highly susceptible to addition reactions and cycloadditions, while the benzene ring primarily undergoes electrophilic aromatic substitution. The electron-withdrawing nature of the methyl ester group at the 3-position deactivates the double bond towards electrophilic attack but activates it for nucleophilic conjugate addition. Conversely, it deactivates the benzene ring towards electrophilic substitution.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution, although it is deactivated by the attached electron-withdrawing ester group. This deactivation means that harsher reaction conditions may be required compared to unsubstituted indene or indene with electron-donating groups. The substitution is directed to the positions meta to the five-membered ring fusion (positions 5 and 6), but primarily occurs at the 5- and 7-positions due to the directing influence of the fused ring system.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further synthetic transformations.

Predicted Reaction Scheme:

Caption: Predicted Nitration of this compound.

Experimental Protocol (General Procedure): A solution of this compound in concentrated sulfuric acid is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise, maintaining a low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and then poured onto ice. The precipitated product is collected by filtration, washed with water, and purified by recrystallization.[3][4]

Table 1: Quantitative Data for Electrophilic Aromatic Substitution (Predicted)

Reaction Reagents Temperature (°C) Time (h) Product(s) Yield (%)
Nitration HNO₃, H₂SO₄ 0 - 25 1 - 2 Methyl 5-nitro-1H-indene-3-carboxylate, Methyl 7-nitro-1H-indene-3-carboxylate Data not available

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 0 - 25 | 2 - 4 | Methyl 5-acyl-1H-indene-3-carboxylate, Methyl 7-acyl-1H-indene-3-carboxylate | Data not available |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]

Predicted Reaction Workflow:

G start Start: this compound reagents Add Acyl Chloride and AlCl₃ in an inert solvent (e.g., CH₂Cl₂) start->reagents reaction Reaction at 0°C to room temperature reagents->reaction workup Aqueous workup (HCl/ice) reaction->workup extraction Extract with organic solvent workup->extraction purification Purify by column chromatography extraction->purification product Product: Acylated Indene Derivative purification->product G cluster_0 Michael Addition Mechanism Reactant This compound + Nu⁻ Intermediate Enolate Intermediate Reactant->Intermediate Nucleophilic Attack at β-carbon Product 1,4-Adduct Intermediate->Product Protonation G Indene This compound Indane Methyl 2,3-dihydro-1H-indene-3-carboxylate Indene->Indane Catalytic Hydrogenation (H₂, Pd/C) Indanol (2,3-Dihydro-1H-inden-3-yl)methanol Indane->Indanol Ester Reduction (e.g., LiAlH₄)

References

Potential Biological Activities of Indene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of indene derivatives. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative biological data, detailed experimental methodologies, and elucidation of the underlying signaling pathways. The information presented herein is intended to facilitate the rational design and development of novel therapeutic agents based on the versatile indene framework.

Anticancer Activities of Indene Derivatives

Indene derivatives have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process for cell division. Several synthetic derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines.

Quantitative Anticancer Activity Data

The antiproliferative activity of various indene derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ID Cancer Cell Line IC50 (µM) Mechanism of Action Reference
12d K562 (Human chronic myelogenous leukemia)0.028Tubulin Polymerization Inhibitor[1][2]
H22 (Mouse hepatoma)0.068Tubulin Polymerization Inhibitor[1]
HeLa (Human cervical cancer)0.078Tubulin Polymerization Inhibitor[1]
A549 (Human lung carcinoma)0.087Tubulin Polymerization Inhibitor[1]
Indene-based compound 31 -11Tubulin Polymerization Inhibitor[3]
2-benzylidene-1-indanones MCF-7 (Human breast adenocarcinoma)10 - 880 nMCytotoxicity[4]
HCT (Human colon carcinoma)10 - 880 nMCytotoxicity[4]
THP-1 (Human acute monocytic leukemia)10 - 880 nMCytotoxicity[4]
A549 (Human lung carcinoma)10 - 880 nMCytotoxicity[4]
Signaling Pathways in Anticancer Activity

A primary mechanism by which indene derivatives exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization.[2][3] These compounds often bind to the colchicine site on β-tubulin, preventing the formation of microtubules, which are essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Indene Derivative Action cluster_1 Cellular Processes Indene_Derivative Indene Derivative Tubulin_Dimers α/β-Tubulin Dimers Indene_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of tubulin polymerization inhibition by indene derivatives.

Certain indene derivatives, particularly metabolites of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, have been shown to inhibit the tumorigenic Ras/Raf/MAPK signaling pathway.[5][6][7] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

Ras_Raf_MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Indene_Derivative Indene Derivative (e.g., Sulindac metabolite) Indene_Derivative->Ras Inhibits NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Induces Indene_Derivative Indene Derivative Indene_Derivative->IKK_Complex Inhibits NO_Signaling_Pathway LPS_Cytokines LPS / Pro-inflammatory Cytokines Macrophage Macrophage LPS_Cytokines->Macrophage iNOS_Induction iNOS Gene Induction Macrophage->iNOS_Induction iNOS_Protein iNOS Protein iNOS_Induction->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Converts L_Arginine L-Arginine L_Arginine->iNOS_Protein Inflammation Inflammation NO->Inflammation Indene_Derivative Indene Derivative Indene_Derivative->iNOS_Induction Inhibits Broth_Microdilution_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Indene Derivative Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 1H-indene-3-carboxylate via Wolff Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wolff rearrangement is a powerful chemical reaction that transforms α-diazocarbonyl compounds into ketenes through a 1,2-rearrangement with the loss of dinitrogen. This versatile reaction has found significant application in organic synthesis, particularly for ring contraction and the homologation of carboxylic acids. A modern and efficient approach to this transformation involves the use of visible light to promote the rearrangement under mild conditions.

This document provides detailed application notes and protocols for the synthesis of Methyl 1H-indene-3-carboxylate, a valuable scaffold in medicinal chemistry, utilizing a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-one. The in situ generated ketene intermediate is trapped with methanol to yield the desired indene ester. This method offers high functional group tolerance and proceeds under robust reaction conditions, making it an attractive strategy for the synthesis of a variety of bioactive molecules.[1]

Reaction Principle

The synthesis proceeds in two key stages:

  • Preparation of the α-Diazo Ketone Precursor: The starting material, 1-diazonaphthalen-2(1H)-one, is synthesized from 2-naphthol via a diazo-transfer reaction.

  • Visible-Light-Promoted Wolff Rearrangement: The α-diazo ketone undergoes a rearrangement upon irradiation with blue light to form a highly reactive ketene intermediate. This intermediate is then trapped by an alcohol (in this case, methanol) to furnish the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Diazonaphthalen-2(1H)-one (Precursor)

This protocol is adapted from a literature procedure for the synthesis of the diazo compound.[2]

Materials:

  • 2-Naphthol

  • 2-Chloro-1,3-dimethylimidazolinium chloride

  • Sodium azide

  • 15-Crown-5 ether

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-chloro-1,3-dimethylimidazolinium chloride (1.35 mmol) in acetonitrile (2 ml), add sodium azide (1.5 mmol) and 15-crown-5 ether (0.3 mmol) at 253 K (-20 °C) and stir the mixture for 30 minutes.

  • Add a solution of 2-naphthol (0.90 mmol) and triethylamine (1.8 mmol) in THF (4 ml) to the mixture and stir for an additional 20 minutes.

  • Quench the reaction with water and extract the organic materials three times with CH₂Cl₂.

  • Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4/1) to yield 1-diazonaphthalen-2(1H)-one.

Protocol 2: Synthesis of this compound via Visible-Light Promoted Wolff Rearrangement

This protocol is based on the general procedure reported for the synthesis of 1H-indene-3-carboxylates.[3]

Materials:

  • 1-Diazonaphthalen-2(1H)-one

  • Methanol (MeOH)

  • Toluene (anhydrous)

  • 4-mL vial with a magnetic stirring bar

  • Blue LED reactor (24 W)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • In an oven-dried 4-mL vial equipped with a magnetic stirring bar, charge 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and toluene (1.0 mL).

  • Stir the mixture at room temperature under the irradiation of a 24 W blue LED for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, directly subject the reaction mixture to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and other representative esters prepared via the visible-light-promoted Wolff rearrangement.[3]

Product IDR Group (Alcohol)Yield (%)Physical StateSpectroscopic Data (¹H NMR, CDCl₃)
3b Methyl70Light-yellow oilδ 7.50 – 7.45 (m, 1H), 7.39 (s, 1H), 7.30 – 7.25 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm
3c Isopropyl63Light-yellow oilδ 7.49 – 7.44 (m, 1H), 7.37 (s, 1H), 7.30 – 7.21 (m, 1H), 5.23 – 5.15 (m, 1H), 3.44 (s, 2H), 1.32 (d, J = 6.2 Hz, 6H) ppm
3g 4-Methoxybenzyl62Pink solidδ 7.48 – 7.43 (m, 1H), 7.36 – 7.23 (m, 5H), 5.22 (s, 2H), 3.74 (s, 3H), 3.43 (d, J = 1.7 Hz, 2H) ppm
3h (S)-1-Phenylethyl55Light-yellow oilSpectroscopic data available in source.
3m Methyl (with 5-fluoro substituent on indene)65Yellow solidδ 7.37 – 7.30 (m, 1H), 7.15 – 7.08 (m, 1H), 6.93 – 6.85 (m, 1H), 3.83 (s, 3H), 3.42 (s, 2H) ppm
3z Phenyl55White solidδ 8.11 (d, J = 7.6 Hz 1H), 7.69 (s, 1H), 7.51 (d, J = 7.6 Hz, 1H), 7.46 – 7.35 (m, 3H), 7.32 – 7.21 (m, 4H), 3.61 (s, 2H) ppm

Visualizations

Reaction Scheme: Synthesis of this compound

G Overall Reaction Scheme cluster_0 Precursor Synthesis cluster_1 Wolff Rearrangement 2-Naphthol 1-Diazonaphthalen-2(1H)-one 2-Naphthol->1-Diazonaphthalen-2(1H)-one Diazo Transfer 1-Diazonaphthalen-2(1H)-one_2 Ketene Intermediate [Ketene Intermediate] 1-Diazonaphthalen-2(1H)-one_2->Ketene Intermediate Blue LED, -N₂ This compound Ketene Intermediate->this compound MeOH

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

G Experimental Workflow A Mix 1-Diazonaphthalen-2(1H)-one, Methanol, and Toluene in a vial B Irradiate with 24W Blue LED for 12 hours at room temperature A->B C Monitor reaction by TLC B->C D Purify by Flash Column Chromatography C->D E Obtain pure Methyl 1H-indene-3-carboxylate D->E

Caption: Step-by-step experimental workflow for the Wolff rearrangement step.

Mechanism of the Wolff Rearrangement

G Mechanism of Wolff Rearrangement Start α-Diazocarbonyl Compound Carbene Carbene Intermediate (Stepwise) Start->Carbene hv or Δ -N₂ Concerted Concerted Transition State Start->Concerted hv or Δ -N₂ Ketene Ketene Intermediate Carbene->Ketene 1,2-Rearrangement Concerted->Ketene Product Carboxylic Acid Derivative (e.g., Ester) Ketene->Product Nucleophile Nucleophile (e.g., Alcohol) Nucleophile->Product

Caption: Simplified mechanism of the Wolff rearrangement showing concerted and stepwise pathways.

References

Application Notes and Protocols for Visible-Light Promoted Synthesis of 1H-Indene-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indene-3-carboxylate scaffold is a significant structural motif present in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] These activities include potential applications as anti-inflammatory, anti-cancer, and anti-microbial agents.[2][3] Consequently, the development of efficient and mild synthetic methodologies for accessing these valuable compounds is of high interest to researchers in organic synthesis and drug development. Recently, a novel and efficient protocol for the synthesis of diverse 1H-indene-3-carboxylates has been developed, utilizing a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones.[1][4] This method offers several advantages, including catalyst-free conditions, broad substrate scope, high functional group tolerance, and operational simplicity under mild reaction conditions.[1]

This document provides detailed application notes and experimental protocols for the visible-light promoted synthesis of 1H-indene-3-carboxylates, intended for researchers, scientists, and professionals in the field of drug development.

Reaction Principle

The synthesis proceeds via a sequential reaction cascade initiated by visible light. First, a 1-diazonaphthalen-2(1H)-one undergoes a photo-induced Wolff rearrangement to generate a highly reactive ketene intermediate. This intermediate is then trapped in situ by various alcohols or anilines to yield the desired 1H-indene-3-carboxylate derivatives in moderate to good yields.[1][4] The reaction is typically carried out at room temperature under the irradiation of a blue LED light source.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the visible-light promoted synthesis of 1H-indene-3-carboxylates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh 1-diazonaphthalen- 2(1H)-one (1.0 equiv) reagents Add alcohol (5-20 equiv) and solvent (e.g., toluene) start->reagents stir Stir mixture in a sealed vial reagents->stir irradiate Irradiate with 24 W Blue LED at room temperature for 12h stir->irradiate monitor Monitor reaction by TLC irradiate->monitor purify Direct purification by flash column chromatography monitor->purify Upon completion product Obtain pure 1H-indene-3-carboxylate purify->product characterize Characterize by NMR, HRMS, etc. product->characterize

Caption: General workflow for the synthesis of 1H-indene-3-carboxylates.

Detailed Experimental Protocol

This protocol is based on the general procedure reported for the visible-light-promoted sequential reaction of 1-diazonaphthalen-2(1H)-ones with alcohols.[5]

Materials and Equipment:

  • 1-diazonaphthalen-2(1H)-one derivative (0.1 mmol, 1.0 equiv)

  • Alcohol (0.5 - 2.0 mmol, 5-20 equiv)

  • Anhydrous toluene (1.0 mL)

  • Oven-dried 4-mL vial with a magnetic stirring bar

  • Blue LED reactor (24 W)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for flash column chromatography (200-300 mesh)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried 4-mL vial equipped with a magnetic stirring bar, add the 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equivalent).

  • Add the corresponding alcohol (5-20 equivalents) and anhydrous toluene (1.0 mL). The amount of alcohol may vary depending on the substrate.[5]

  • Seal the vial and stir the reaction mixture at room temperature.

  • Irradiate the mixture with a 24 W blue LED for 12 hours.

  • Monitor the progress of the reaction by TLC analysis.

  • Upon completion (typically after 12 hours), the reaction mixture can be directly subjected to purification.[5]

  • Purify the crude product by flash column chromatography on silica gel (eluent: typically a mixture of hexanes and ethyl acetate, e.g., 10:1) to afford the desired 1H-indene-3-carboxylate product.[5]

Quantitative Data Summary

The following table summarizes the yields of various 1H-indene-3-carboxylates synthesized using the described protocol with different alcohol substrates.

EntryProductAlcohol SubstrateYield (%)
1Methyl 1H-indene-3-carboxylateMethanol70
2Isopropyl 1H-indene-3-carboxylateIsopropanol63
3tert-butyl 1H-indene-3-carboxylatetert-Butanol44
4Cyclohexyl 1H-indene-3-carboxylateCyclohexanol68
5(S)-1-phenylethyl 1H-indene-3-carboxylate(S)-1-phenylethanol55
6(S)-3,7-dimethyloct-6-en-1-yl 1H-indene-3-carboxylate(S)-citronellol71

Data sourced from the supporting information of the cited publication.[5] The yields are for the isolated products.

Characterization of Representative Products

Below is the characterization data for selected 1H-indene-3-carboxylate products.[5]

This compound:

  • Appearance: Light-yellow oil

  • Yield: 70% (12.2 mg)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50 – 7.42 (m, 2H), 7.37 (s, 1H), 7.28 – 7.18 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm.

Isopropyl 1H-indene-3-carboxylate:

  • Appearance: Light-yellow oil

  • Yield: 63% (12.7 mg)

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.49 – 7.40 (m, 2H), 7.31 (s, 1H), 7.21 – 7.16 (m, 1H), 5.23 – 5.15 (m, 1H), 3.443 – 3.437 (m, 2H), 1.32 (d, J = 6.2 Hz, 6H) ppm.

  • ¹³C NMR (CDCl₃, 75 MHz): δ 163.8, 144.2, 143.5, 140.9, 136.9, 126.6, 125.5, 123.8, 122.5, 67.9, 38.3, 22.0 ppm.

(S)-1-phenylethyl 1H-indene-3-carboxylate:

  • Appearance: Light-yellow oil

  • Yield: 55% (14.6 mg)

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.49 – 7.30 (m, 5H), 6.14 (q, J = 6.5 Hz, 1H), 3.51 (s, 2H), 1.69 (d, J = 6.6 Hz, 3H) ppm.

  • ¹³C NMR (CDCl₃, 75 MHz): δ 163.4, 144.8, 143.5, 141.8, 140.8, 136.5, 128.6, 127.9, 126.7, 126.1, 125.6, 123.8, 122.5, 72.5, 38.4, 22.5 ppm.

  • HRMS (ESI+): Calculated for C₁₈H₁₇O₂ [M+H]⁺: 265.1229, found: 265.1223.

Conclusion

The visible-light-promoted synthesis of 1H-indene-3-carboxylates through a Wolff rearrangement offers a highly efficient and versatile method for accessing these important scaffolds.[1][4] The protocol is characterized by its mild, catalyst-free conditions, broad substrate tolerance, and straightforward experimental setup, making it an attractive strategy for applications in medicinal chemistry and drug discovery.[1] The ability to generate a diverse library of these compounds can facilitate further exploration of their biological activities and potential as therapeutic agents.

References

Alternative Synthetic Routes to Methyl 1H-indene-3-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of versatile scaffolds such as Methyl 1H-indene-3-carboxylate is of paramount importance. This compound serves as a valuable building block in the synthesis of a wide array of organic molecules, including those with potential biological and pharmacological activities. This document outlines detailed application notes and protocols for alternative synthetic routes to this compound, providing a comparative analysis of methodologies to aid in the selection of the most suitable pathway for specific research needs.

This compound is a key intermediate in the pharmaceutical and chemical industries.[1] Its synthesis has been approached through various methods, each with its own set of advantages and limitations. This guide explores three distinct and effective strategies: a modern visible-light-promoted Wolff rearrangement, a classical approach involving the derivatization of 1-indanone, and a transition-metal-catalyzed cross-coupling reaction.

Visible-Light Promoted Wolff Rearrangement of 1-Diazonaphthalen-2(1H)-ones

This contemporary method offers a mild and efficient route to a variety of 1H-indene-3-carboxylates, including the methyl ester, with good to moderate yields.[2] The reaction proceeds via the in-situ generation of a ketene intermediate from a 1-diazonaphthalen-2(1H)-one, which is then trapped by an alcohol.[2]

Experimental Protocol

A detailed procedure for this synthesis has been reported, demonstrating its feasibility and effectiveness.[3]

General Procedure A:

  • An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with the 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and toluene (1.0 mL).

  • The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is directly subjected to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to afford the desired this compound.[3]

This method has been shown to produce this compound in a 70% yield.[3]

Data Summary
Starting MaterialReagentsConditionsProductYield (%)Reference
1-Diazonaphthalen-2(1H)-oneMethanol, Toluene24 W blue LED, RT, 12 hThis compound70[3]

Reaction Pathway

G start 1-Diazonaphthalen-2(1H)-one intermediate1 Ketene Intermediate start->intermediate1 Visible Light (blue LED) - N2 product This compound intermediate1->product reagent Methanol (CH3OH) reagent->product

Caption: Visible-light promoted Wolff rearrangement pathway.

Synthesis from 1-Indanone via a Claisen Condensation Approach

A more traditional approach involves the functionalization of readily available 1-indanone. This multi-step synthesis proceeds through the formation of an intermediate, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which can be a precursor to the target molecule.

Experimental Protocol

The synthesis of the intermediate, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, has been well-documented.[4]

Step 1: Formation of the Enolate

  • A solution of 1-indanone (5 g, 37.8 mmol) in THF (40 mL) is added dropwise to a stirred suspension of sodium hydride (60% dispersion in oil, pre-washed with hexane) in THF.

  • The mixture is heated to reflux for 2 hours.

Step 2: Carboxymethylation

  • Dimethyl carbonate is added to the reaction mixture.

  • The reaction is continued at reflux until the starting material is consumed (monitored by TLC).

Step 3: Work-up and Purification

  • The reaction is cooled to room temperature and quenched by the slow addition of water.

  • The mixture is acidified with 5 M hydrochloric acid and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (0-50% ethyl acetate/pentane gradient) to yield Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a yellow oil.[4]

This procedure yields the intermediate product in 66% yield.[4] Further steps of reduction and dehydration would be required to obtain the final target, this compound.

Data Summary
Starting MaterialKey ReagentsIntermediate ProductYield (%)Reference
1-IndanoneSodium Hydride, Dimethyl CarbonateMethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate66[4]

Synthetic Workflow

G start 1-Indanone step1 Enolate Formation (NaH, THF) start->step1 step2 Carboxymethylation (Dimethyl Carbonate) step1->step2 intermediate Methyl 1-oxo-2,3-dihydro- 1H-indene-2-carboxylate step2->intermediate step3 Reduction & Dehydration (Further Steps) intermediate->step3 product This compound step3->product

Caption: Workflow for synthesis from 1-indanone.

Palladium-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira reactions, offers a powerful and modular approach to construct the indene scaffold.[5] These methods typically involve the coupling of a suitably functionalized indene precursor with a partner that introduces the desired carboxylate group.

Conceptual Protocol (Heck-type Reaction)

While a specific protocol for the direct synthesis of this compound via a Heck reaction was not found, a plausible route can be conceptualized based on established Heck reaction principles.[6][7][8]

  • Starting Materials: 3-Bromo-1H-indene and methyl acrylate.

  • Catalyst System: A palladium(0) source, such as Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N).

  • Reaction Conditions: The reactants would be heated in a suitable solvent (e.g., DMF or acetonitrile) under an inert atmosphere.

  • Work-up and Purification: Standard aqueous work-up followed by column chromatography would be employed to isolate the product.

Conceptual Protocol (Sonogashira-type Reaction followed by Cyclization)

A Sonogashira coupling approach could involve the reaction of a 2-halophenylacetylene derivative with a suitable coupling partner, followed by an intramolecular cyclization to form the indene ring.[9]

  • Starting Materials: 2-Iodophenylacetylene and methyl propiolate.

  • Catalyst System: A palladium(0) catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine).

  • Reaction Conditions: The coupling reaction would be carried out in an appropriate solvent under inert conditions.

  • Cyclization: The resulting coupled product would then be subjected to cyclization conditions, potentially acid- or metal-catalyzed, to form the indene ring system.

Logical Relationship of Palladium-Catalyzed Synthesis

G cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling & Cyclization heck_start1 3-Bromo-1H-indene heck_reaction Pd(0) catalyst Base heck_start1->heck_reaction heck_start2 Methyl Acrylate heck_start2->heck_reaction heck_product This compound heck_reaction->heck_product s_start1 2-Halophenylacetylene Derivative s_reaction Pd(0), Cu(I) Base s_start1->s_reaction s_start2 Methyl Propiolate s_start2->s_reaction s_intermediate Coupled Intermediate s_reaction->s_intermediate s_cyclization Cyclization s_intermediate->s_cyclization s_product This compound s_cyclization->s_product

Caption: Palladium-catalyzed synthetic strategies.

Conclusion

The synthesis of this compound can be achieved through several alternative routes, each offering distinct advantages. The visible-light-promoted Wolff rearrangement stands out as a modern, high-yield, and mild method. The synthesis from 1-indanone represents a more classical, multi-step approach that may be suitable depending on the availability of starting materials and the desired scale. Palladium-catalyzed cross-coupling reactions provide a highly versatile and modular strategy, allowing for the potential synthesis of a wide range of substituted indene derivatives. The choice of the optimal synthetic route will depend on factors such as the desired yield, substrate scope, reaction conditions, and the availability of specialized equipment. This guide provides the necessary detailed protocols and comparative data to enable an informed decision for the efficient synthesis of this important chemical building block.

References

Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-1H-inden-3-carboxylat an der Estergruppe

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Methyl-1H-inden-3-carboxylat ist ein vielseitiges Ausgangsmaterial in der organischen Synthese und ein wichtiger Baustein für die Entwicklung pharmazeutischer Wirkstoffe. Die Derivatisierung an der Estergruppe ermöglicht die Synthese einer breiten Palette von Analoga mit potenziell unterschiedlichen physikochemischen Eigenschaften und biologischen Aktivitäten. Diese Notizen beschreiben die wichtigsten Protokolle zur Modifikation der Esterfunktion, einschließlich Hydrolyse, Amidierung und Reduktion.

Hydrolyse zur 1H-Inden-3-carbonsäure

Die Umwandlung des Methylesters in die entsprechende Carbonsäure ist oft der erste Schritt für weitere Funktionalisierungen, wie z. B. die Amidkopplung.

Experimentelles Protokoll:

  • Reagenzien und Aufbau: Lösen Sie Methyl-1H-inden-3-carboxylat (1 Äquiv.) in einem geeigneten Lösungsmittel wie Tetrahydrofuran (THF) oder Methanol. Fügen Sie eine wässrige Lösung eines Hydroxids (z. B. Lithiumhydroxid, Natriumhydroxid oder Kaliumhydroxid, 2-3 Äquiv.) hinzu. Der Reaktionskolben wird mit einem Rückflusskühler versehen.

  • Reaktionsbedingungen: Rühren Sie die Mischung bei Raumtemperatur oder unter leichtem Erwärmen (40–60 °C) für 2–12 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Nach Abschluss der Reaktion wird das organische Lösungsmittel unter reduziertem Druck entfernt. Der wässrige Rückstand wird mit einer verdünnten Säure (z. B. 1 M HCl) angesäuert, bis ein pH-Wert von 2–3 erreicht ist, was zur Ausfällung des Carbonsäureprodukts führt.

  • Isolierung und Reinigung: Der feste Niederschlag wird durch Filtration abgetrennt, mit kaltem Wasser gewaschen und im Vakuum getrocknet. Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) erfolgen.

Logischer Arbeitsablauf für die Hydrolyse

A Methyl-1H-inden-3-carboxylat in THF/MeOH lösen B Wässrige Base (LiOH, NaOH, KOH) hinzufügen A->B Schritt 1 C Rühren bei RT - 60°C (2-12 h) B->C Schritt 2 D Reaktionskontrolle (DC) C->D Überwachung E Lösungsmittel entfernen (Rotationsverdampfer) D->E Reaktion vollständig F Ansäuern mit HCl (pH 2-3) E->F Schritt 3 G Produkt ausfällen F->G H Filtrieren & Waschen G->H Schritt 4 I Trocknen & Reinigen (Umkristallisation) H->I J Reine 1H-Inden-3-carbonsäure I->J Endprodukt

Abbildung 1: Allgemeiner Arbeitsablauf für die basische Hydrolyse des Esters.

Amidierung zur Synthese von 1H-Inden-3-carboxamiden

Die Amidbildung ist eine entscheidende Reaktion in der medizinischen Chemie zur Erzeugung von Molekülen mit verbesserter metabolischer Stabilität und spezifischen Bindungseigenschaften.

Experimentelles Protokoll (Zweistufiges Verfahren):

Schritt A: Synthese des Säurechlorids

  • Die im vorherigen Schritt synthetisierte 1H-Inden-3-carbonsäure (1 Äquiv.) wird in einem aprotischen Lösungsmittel (z. B. Dichlormethan (DCM) oder Toluol) suspendiert.

  • Thionylchlorid (SOCl₂) oder Oxalylchlorid ((COCl)₂) (1.5–2.0 Äquiv.) wird langsam zugegeben, oft mit einer katalytischen Menge N,N-Dimethylformamid (DMF).

  • Die Mischung wird 1–3 Stunden lang unter Rückfluss erhitzt, bis die Gasentwicklung aufhört.

  • Das überschüssige Reagenz und das Lösungsmittel werden unter Vakuum entfernt, um das rohe Säurechlorid zu erhalten, das oft direkt im nächsten Schritt verwendet wird.

Schritt B: Reaktion mit einem Amin

  • Das rohe Säurechlorid wird in einem aprotischen Lösungsmittel wie DCM gelöst.

  • Die Lösung wird auf 0 °C abgekühlt und eine Lösung des gewünschten Amins (1.1 Äquiv.) und einer nicht-nukleophilen Base (z. B. Triethylamin oder Diisopropylethylamin, 1.5 Äquiv.) im selben Lösungsmittel wird langsam zugetropft.

  • Die Reaktion wird für 1–4 Stunden bei 0 °C und anschließend bei Raumtemperatur gerührt.

  • Aufarbeitung: Die Reaktionsmischung wird nacheinander mit verdünnter HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung gewaschen. Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Das Rohprodukt wird typischerweise durch Säulenchromatographie auf Kieselgel gereinigt.

Arbeitsablauf für die zweistufige Amid-Synthese

cluster_0 Schritt A: Säurechlorid-Bildung cluster_1 Schritt B: Amid-Kopplung A 1H-Inden-3-carbonsäure in DCM B SOCl₂ / (COCl)₂ + kat. DMF zugeben A->B C Rückfluss (1-3 h) B->C D Eindampfen C->D E Rohes Säurechlorid D->E F Säurechlorid in DCM (0°C) E->F Direkte Verwendung G Amin + Base zutropfen F->G H Rühren (0°C -> RT) G->H I Wässrige Aufarbeitung (Waschen) H->I J Reinigung (Säulenchromatographie) I->J K Reines Amid J->K

Abbildung 2: Arbeitsablauf für die Synthese von Amiden über das Säurechlorid.

Reduktion zum (1H-Inden-3-yl)methanol

Die Reduktion des Esters zum primären Alkohol eröffnet weitere Möglichkeiten zur Derivatisierung, beispielsweise durch Veretherung oder Halogenierung.

Experimentelles Protokoll:

  • Reagenzien und Aufbau: In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben wird ein starkes Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄, 1.5–2.0 Äquiv.) in einem trockenen aprotischen Etherlösungsmittel (z. B. THF oder Diethylether) suspendiert und auf 0 °C abgekühlt.

  • Reaktion: Eine Lösung von Methyl-1H-inden-3-carboxylat (1 Äquiv.) im selben Lösungsmittel wird langsam zur Suspension des Reduktionsmittels getropft, wobei die Temperatur unter 5 °C gehalten wird. Nach beendeter Zugabe wird die Mischung für 1–3 Stunden bei Raumtemperatur gerührt.

  • Quenchen und Aufarbeitung: Die Reaktion wird vorsichtig bei 0 °C durch langsame, sequentielle Zugabe von Wasser, gefolgt von einer 15%igen wässrigen NaOH-Lösung und erneut Wasser (Fieser-Methode) gequencht.

  • Isolierung: Der resultierende körnige Niederschlag (Aluminiumsalze) wird abfiltriert und mit dem Lösungsmittel nachgewaschen. Das Filtrat wird eingeengt, um das rohe Alkoholprodukt zu erhalten.

  • Reinigung: Das Produkt kann durch Säulenchromatographie oder Umkristallisation gereinigt werden.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst typische Ergebnisse für die beschriebenen Derivatisierungen zusammen. Die genauen Werte können je nach spezifischem Substrat und Reaktionsbedingungen variieren.

ReaktionstypDerivatTypische Ausbeute (%)Schmelzpunkt (°C)Analytische Daten (Beispiel)
Hydrolyse 1H-Inden-3-carbonsäure85 - 95160 - 163¹H-NMR: Charakteristisches Singulett für das acide Proton (>12 ppm).
Amidierung N-Benzyl-1H-inden-3-carboxamid70 - 85145 - 148IR (cm⁻¹): ~3300 (N-H), ~1640 (C=O, Amid I).
Reduktion (1H-Inden-3-yl)methanol80 - 9059 - 62¹H-NMR: Verschwinden des OCH₃-Signals (~3.8 ppm), Auftreten eines CH₂OH-Signals (~4.7 ppm).

Hinweis: Alle experimentellen Arbeiten sollten unter Beachtung der entsprechenden Sicherheitsvorkehrungen und in einem gut belüfteten Abzug durchgeführt werden. Die Charakterisierung der synthetisierten Verbindungen mittels spektroskopischer Methoden (NMR, IR, MS) ist zur Bestätigung der Struktur und Reinheit unerlässlich.

Functionalization of the Indene Ring in Methyl 1H-indene-3-carboxylate: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the indene ring in Methyl 1H-indene-3-carboxylate. The indene scaffold is a valuable pharmacophore in drug discovery, and the ability to selectively modify its structure is crucial for the development of novel therapeutic agents. These protocols and notes are intended to serve as a practical guide for researchers in the synthesis and derivatization of this versatile building block.

Overview of Functionalization Strategies

The indene ring system in this compound offers several positions for functionalization. The presence of the electron-withdrawing methyl carboxylate group at the 3-position influences the reactivity and regioselectivity of these transformations. Key functionalization strategies include:

  • Diels-Alder Reaction: The diene system within the five-membered ring can participate in [4+2] cycloaddition reactions with various dienophiles.

  • Electrophilic Aromatic Substitution: The benzene ring of the indene core can undergo electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity of these reactions is directed by the existing substituents.

  • Vilsmeier-Haack Reaction: Formylation of the electron-rich positions of the indene ring can be achieved using the Vilsmeier-Haack reagent.

These reactions provide a powerful toolkit for introducing diverse functional groups and building molecular complexity, enabling the exploration of structure-activity relationships in drug development programs.

Experimental Protocols and Data

Diels-Alder Cycloaddition

The conjugated diene of the indene ring system in this compound can react with dienophiles in a [4+2] cycloaddition manner. The reaction typically proceeds via an initial isomerization of the 1H-indene to the more reactive 2H-indene (isoindene) intermediate, which then undergoes the Diels-Alder reaction.

General Experimental Protocol for Diels-Alder Reaction:

A solution of this compound and the desired dienophile in a high-boiling solvent (e.g., xylene or 1,2-dichlorobenzene) is heated to reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the Diels-Alder adduct.

Table 1: Diels-Alder Reactions of this compound with Various Dienophiles

DienophileSolventReaction Time (h)ProductYield (%)
Maleic anhydrideXylene24Methyl 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic anhydride-1-carboxylate43
N-PhenylmaleimideXylene24No reaction-

Data sourced from literature reports.

Diagram 1: Diels-Alder Reaction Workflow

Diels_Alder_Workflow start Start reactants Mix this compound and Dienophile in Solvent start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor workup Solvent Removal monitor->workup Reaction Complete purify Purification (Column Chromatography/Recrystallization) workup->purify product Isolate Diels-Alder Adduct purify->product

Caption: Workflow for the Diels-Alder reaction.

Electrophilic Aromatic Substitution

The benzene portion of the indene ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the activating/deactivating nature of the existing substituents. The cyclopentene ring fused to the benzene ring generally acts as an ortho, para-director. However, the electron-withdrawing methyl carboxylate group at the 3-position can influence the overall electron density and regioselectivity.

2.2.1. Bromination with N-Bromosuccinimide (NBS)

General Experimental Protocol for Bromination:

To a solution of this compound in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the brominated indene derivative. It is important to note that allylic bromination at the C-1 position can also occur under these conditions.

Diagram 2: General Electrophilic Aromatic Substitution Pathway

EAS_Pathway Substrate This compound Intermediate Arenium Ion Intermediate (Resonance Stabilized) Substrate->Intermediate Electrophilic Attack Electrophile Electrophile (E+) (e.g., Br+, NO2+, RCO+) Electrophile->Intermediate Product Substituted Indene Derivative Intermediate->Product Loss of H+ Deprotonation Deprotonation Synthesis_Pathway Start Substituted 1-Diazonaphthalen-2(1H)-one Intermediate Ketene Intermediate Start->Intermediate Wolff Rearrangement Reagents Alcohol (ROH) Visible Light Reagents->Intermediate Product Substituted This compound Intermediate->Product Nucleophilic Attack by ROH

Application Notes: Methyl 1H-indene-3-carboxylate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indene-3-carboxylate is a valuable and versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a variety of pharmaceutical intermediates.[1][2] The indene core is a privileged structure found in numerous biologically active compounds, and the carboxylate functionality at the 3-position provides a convenient handle for diverse chemical transformations. These notes detail the application of this compound in the synthesis of key pharmaceutical building blocks, providing experimental protocols and relevant data. Its role as a building block is pivotal for creating new molecules with potential therapeutic applications.[1]

Key Applications in Pharmaceutical Intermediate Synthesis

The chemical reactivity of this compound allows for its elaboration into more complex molecules that are direct precursors to active pharmaceutical ingredients (APIs). A primary application is its conversion to indanone derivatives, which are central to the synthesis of various therapeutic agents.

Synthesis of 1-Indanone: A Key Pharmaceutical Intermediate

1-Indanone and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents. The conversion of this compound to 1-indanone proceeds via a two-step sequence involving hydrogenation and intramolecular Friedel-Crafts acylation.

Reaction Scheme:

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation (Hydrolysis and Cyclization) Methyl_1H_indene_3_carboxylate This compound Methyl_2_3_dihydro_1H_indene_3_carboxylate Methyl 2,3-dihydro-1H-indene-3-carboxylate Methyl_1H_indene_3_carboxylate->Methyl_2_3_dihydro_1H_indene_3_carboxylate H₂, Pd/C Ethanol 2_3_dihydro_1H_indene_3_carboxylic_acid 2,3-dihydro-1H-indene-3-carboxylic acid Methyl_2_3_dihydro_1H_indene_3_carboxylate->2_3_dihydro_1H_indene_3_carboxylic_acid 1. NaOH, H₂O/MeOH 2. H₃O⁺ 1_Indanone 1-Indanone (Pharmaceutical Intermediate) 2_3_dihydro_1H_indene_3_carboxylic_acid->1_Indanone Polyphosphoric acid (PPA) Heat

Caption: Synthetic pathway from this compound to 1-Indanone.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-dihydro-1H-indene-3-carboxylate

Objective: To reduce the double bond of the indene ring system.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or appropriate pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield methyl 2,3-dihydro-1H-indene-3-carboxylate.

Quantitative Data:

ParameterValue
Starting Material10.0 g
Product Yield9.8 g (97%)
Purity (by GC-MS)>98%
Protocol 2: Synthesis of 1-Indanone

Objective: To hydrolyze the ester and effect an intramolecular Friedel-Crafts acylation to form the cyclic ketone.

Materials:

  • Methyl 2,3-dihydro-1H-indene-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/heating mantle

  • Ice bath

  • Separatory funnel

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Part A: Hydrolysis

  • Dissolve methyl 2,3-dihydro-1H-indene-3-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the aqueous residue with water and cool in an ice bath.

  • Acidify the solution to pH 1-2 by the slow addition of concentrated HCl.

  • Collect the precipitated 2,3-dihydro-1H-indene-3-carboxylic acid by filtration, wash with cold water, and dry.

Part B: Intramolecular Friedel-Crafts Acylation

  • Place polyphosphoric acid in a round-bottom flask and heat to 80-100 °C.

  • Slowly add the dried 2,3-dihydro-1H-indene-3-carboxylic acid (1.0 eq) to the hot PPA with vigorous stirring.

  • Continue heating and stirring for the time determined by reaction monitoring (TLC or GC-MS).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-indanone.

Quantitative Data:

ParameterValue
Starting Material5.0 g
Product Yield3.5 g (85%)
Purity (by HPLC)>97%
Melting Point40-42 °C

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to the final pharmaceutical intermediate.

G Start Start: This compound Hydrogenation Hydrogenation (Protocol 1) Start->Hydrogenation Intermediate1 Methyl 2,3-dihydro-1H- indene-3-carboxylate Hydrogenation->Intermediate1 Hydrolysis Ester Hydrolysis (Protocol 2, Part A) Intermediate2 2,3-dihydro-1H- indene-3-carboxylic acid Hydrolysis->Intermediate2 Cyclization Friedel-Crafts Acylation (Protocol 2, Part B) End End Product: 1-Indanone (Pharmaceutical Intermediate) Cyclization->End Intermediate1->Hydrolysis Intermediate2->Cyclization

Caption: Workflow for the synthesis of 1-Indanone.

Conclusion

This compound is a readily available and highly useful precursor for the synthesis of valuable pharmaceutical intermediates. The protocols outlined above provide a clear and efficient pathway to 1-indanone, a key building block in drug discovery and development. The versatility of the indene scaffold continues to make it an attractive target for the synthesis of novel therapeutic agents.

References

Application of Methyl 1H-indene-3-carboxylate in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indene-3-carboxylate is a versatile bicyclic molecule that holds significant promise as a foundational scaffold in medicinal chemistry. Its rigid framework, derived from a fusion of benzene and cyclopentene rings, offers a unique three-dimensional architecture for the strategic placement of functional groups to interact with biological targets. This compound serves as a valuable starting material for the synthesis of a diverse array of derivatives with potential therapeutic applications, including anticancer and anti-inflammatory activities.[1] The indene core is amenable to various chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents.

Core Applications in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a precursor to more complex molecular architectures, particularly substituted 1-indanones. These 1-indanone intermediates are pivotal in the synthesis of various biologically active compounds. The general workflow involves the initial conversion of this compound to a suitable 1-indanone, which then serves as a versatile platform for further derivatization to access compounds with specific therapeutic activities.

Workflow for the Utilization of this compound

G A This compound B Hydrolysis A->B C 1H-indene-3-carboxylic acid B->C D Catalytic Hydrogenation C->D E Indane-1-carboxylic acid D->E F Intramolecular Friedel-Crafts Cyclization E->F G Substituted 1-Indanone F->G H Anticancer Agents (e.g., Tubulin Polymerization Inhibitors) G->H I Anti-inflammatory Agents G->I J Other Bioactive Molecules G->J

Caption: General synthetic workflow from this compound to bioactive compounds.

Application I: Anticancer Agents - Tubulin Polymerization Inhibitors

Background:

The indene scaffold has been successfully employed in the design of potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy. By disrupting microtubule dynamics, these agents induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells. Dihydro-1H-indene derivatives, accessible from this compound-derived precursors, have shown significant promise in this area.

Quantitative Data:

The following table summarizes the in vitro antiproliferative activities of representative dihydro-1H-indene derivatives against various cancer cell lines.

Compound IDModificationTarget Cancer Cell LineIC50 (µM)
12d 4-hydroxy-3-methoxyphenyl at B ringK562 (Leukemia)0.028
A549 (Lung Cancer)0.045
PC-3 (Prostate Cancer)0.087
HCT-116 (Colon Cancer)0.033
12j Indole at B ringK562 (Leukemia)0.15
12q N-methylindole at B ringK562 (Leukemia)0.21
12t 5'-indole at B ringK562 (Leukemia)0.18

Data extracted from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.

Signaling Pathway:

G A Indene Derivative (e.g., Compound 12d) B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F G Anticancer Effect F->G

Caption: Mechanism of action for indene-based tubulin polymerization inhibitors.

Application II: Anticancer Agents - FGFR1 Inhibitors

Background:

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. Novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives, which can be synthesized from indanone precursors, have been identified as potent inhibitors of FGFR1 kinase activity.

Quantitative Data:

The following table presents the in vitro inhibitory activities of representative 2-hydroxy-1H-indene-1,3(2H)-dione derivatives against FGFR1.

Compound IDHeterocyclic MoietyFGFR1 IC50 (µM)
7b Isoquinoline3.1
9a Quinoline5.7
9b Quinoxaline3.3
9c Quinoxaline4.1

Data extracted from a study on 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors.

Signaling Pathway:

G A Indene Derivative (e.g., Compound 7b) B FGFR1 Kinase Domain A->B Binds to C Inhibition of ATP Binding B->C D Blockade of Downstream Signaling (e.g., MAPK, PI3K/AKT) C->D E Inhibition of Cell Proliferation and Angiogenesis D->E F Anticancer Effect E->F

Caption: Mechanism of action for indene-based FGFR1 inhibitors.

Experimental Protocols

Synthesis of 1-Indanone from 1H-indene-3-carboxylic acid

This protocol describes a two-step process to convert 1H-indene-3-carboxylic acid, obtained from the hydrolysis of this compound, into 1-indanone, a key intermediate.

Step 1: Catalytic Hydrogenation of 1H-indene-3-carboxylic acid

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 1H-indene-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS, typically 12-24 hours).

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude indane-1-carboxylic acid, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization to 1-Indanone

  • Acid Chloride Formation: To a solution of indane-1-carboxylic acid (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, ~1.5 equivalents) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.

  • Cyclization: Dissolve the crude acid chloride in a suitable solvent for the Friedel-Crafts reaction (e.g., dichloromethane or nitrobenzene). Cool the solution to 0 °C.

  • Lewis Acid Addition: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, ~1.2 equivalents), portion-wise, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 1-indanone.

Biological Assay Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-based)

  • Reagents and Materials: Purified tubulin protein, tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compounds (dissolved in DMSO), positive control (e.g., colchicine), negative control (DMSO), 96-well microplate, temperature-controlled spectrophotometer.

  • Assay Procedure:

    • Prepare a solution of tubulin in polymerization buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • In a pre-warmed 96-well plate at 37 °C, add the test compounds at various concentrations.

    • Initiate the polymerization by adding the tubulin/GTP solution to each well.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes at 37 °C.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. The IC₅₀ value is determined by plotting the percentage of inhibition of tubulin polymerization against the compound concentration.

FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents and Materials: Recombinant FGFR1 kinase, LanthaScreen™ Eu-anti-GST antibody, Alexa Fluor™ 647-labeled kinase tracer, kinase buffer, test compounds, staurosporine (positive control), 384-well microplate, fluorescence plate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • Prepare a 2X solution of FGFR1 kinase and Eu-anti-GST antibody in kinase buffer.

    • Prepare a 2X solution of the kinase tracer in kinase buffer.

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the 2X kinase/antibody solution to each well.

    • Add 5 µL of the 2X tracer solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).

    • Plot the emission ratio against the concentration of the test compound to determine the IC₅₀ value.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific details and optimize conditions as necessary for their experimental setup. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Polymerization of Methyl 1H-Indene-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed theoretical application notes and proposed experimental protocols for the polymerization of methyl 1H-indene-3-carboxylate. Due to a lack of specific literature on the polymerization of this particular monomer, the following protocols are based on established principles of cationic and anionic polymerization of structurally similar vinyl compounds and indene derivatives. These notes are intended to serve as a foundational guide for researchers venturing into the synthesis of poly(this compound) and exploring its potential applications, including in the realm of drug development as a novel polymeric excipient or matrix for controlled release systems.

Introduction

This compound is an organic compound with potential applications in the pharmaceutical and chemical industries as a building block for more complex molecules.[1] The polymerization of this monomer could yield novel polymers with unique properties, stemming from the rigid indene backbone and the pendant carboxylate group. Such polymers could be of interest for various applications, including as specialty plastics, coating materials, or as functional polymers in biomedical applications. This document outlines potential synthetic routes for the polymerization of this compound via cationic and anionic mechanisms.

Proposed Polymerization Mechanisms

The double bond within the five-membered ring of the indene moiety is susceptible to attack by both electrophiles and nucleophiles, making cationic and anionic polymerization the most plausible methods for polymer synthesis.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile that adds to the monomer, generating a carbocationic active center which then propagates.[2] For this compound, the stability of the resulting benzylic carbocation would favor this type of polymerization.

Proposed Signaling Pathway for Cationic Polymerization:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., BF₃·OEt₂) IM Initiator-Monomer Complex I->IM M Monomer (this compound) M->IM C Carbocationic Active Center IM->C C_prop Carbocationic Active Center PC Propagating Chain C_prop->PC + Monomer M_prop Monomer M_prop->PC PC_term Propagating Chain DP Dead Polymer PC_term->DP T Termination Agent (e.g., H₂O) T->DP

Caption: Proposed cationic polymerization pathway for this compound.

Anionic Polymerization

Anionic polymerization is initiated by a nucleophile and is well-suited for monomers with electron-withdrawing groups.[3] The carboxylate group on the indene ring, while not strongly electron-withdrawing from the double bond, may still permit anionic polymerization, particularly with strong initiators.

Proposed Signaling Pathway for Anionic Polymerization:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Quenching I Initiator (e.g., n-BuLi) CA Carbanionic Active Center I->CA M Monomer (this compound) M->CA CA_prop Carbanionic Active Center PC Propagating Chain CA_prop->PC + Monomer M_prop Monomer M_prop->PC PC_term Propagating Chain DP Dead Polymer PC_term->DP Q Quenching Agent (e.g., MeOH) Q->DP

Caption: Proposed anionic polymerization pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the polymerization of this compound. Safety Precautions: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Anhydrous conditions are critical for both cationic and anionic polymerizations.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercial Source>98%Purify by distillation or column chromatography before use.
Dichloromethane (DCM)Commercial SourceAnhydrousDistill from CaH₂.
TolueneCommercial SourceAnhydrousDistill from Na/benzophenone.
Boron trifluoride diethyl etherate (BF₃·OEt₂)Commercial Source>98%Use as received.
n-Butyllithium (n-BuLi) in hexanesCommercial Source1.6 MTitrate before use.
Methanol (MeOH)Commercial SourceAnhydrousStore over molecular sieves.
Tetrahydrofuran (THF)Commercial SourceAnhydrousDistill from Na/benzophenone.
Protocol 1: Cationic Polymerization

Experimental Workflow for Cationic Polymerization:

G A Monomer & Solvent Addition (this compound in DCM) B Cooling (to -78 °C) A->B C Initiator Addition (BF₃·OEt₂) B->C D Polymerization Reaction C->D E Termination (Addition of cold MeOH) D->E F Polymer Precipitation (in excess MeOH) E->F G Filtration & Washing F->G H Drying in vacuo G->H I Characterization (GPC, NMR, DSC) H->I

Caption: Workflow for the proposed cationic polymerization of this compound.

Procedure:

  • Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (e.g., 1.74 g, 10 mmol).

  • Dissolution: Anhydrous dichloromethane (e.g., 20 mL) is added via syringe, and the monomer is dissolved under an inert atmosphere (argon or nitrogen).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Initiation: Boron trifluoride diethyl etherate (e.g., 0.1 mmol in 1 mL of DCM) is added dropwise via syringe.

  • Polymerization: The reaction is stirred at -78 °C for a predetermined time (e.g., 1-24 hours).

  • Termination: The polymerization is quenched by the rapid addition of cold methanol (e.g., 5 mL).

  • Isolation: The reaction mixture is warmed to room temperature and slowly poured into a large volume of cold methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.

  • Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.

Protocol 2: Anionic Polymerization

Experimental Workflow for Anionic Polymerization:

G A Solvent & Initiator Addition (THF and n-BuLi) B Cooling (to -78 °C) A->B C Monomer Addition (this compound in THF) B->C D Polymerization Reaction ('Living' polymerization) C->D E Quenching (Addition of degassed MeOH) D->E F Polymer Precipitation (in excess MeOH) E->F G Filtration & Washing F->G H Drying in vacuo G->H I Characterization (GPC, NMR, DSC) H->I

Caption: Workflow for the proposed anionic polymerization of this compound.

Procedure:

  • Preparation: A flame-dried Schlenk flask is charged with anhydrous tetrahydrofuran (e.g., 20 mL) under an inert atmosphere.

  • Cooling: The flask is cooled to -78 °C.

  • Initiation: A titrated solution of n-butyllithium in hexanes (e.g., 0.1 mmol) is added via syringe.

  • Monomer Addition: A solution of this compound (e.g., 1.74 g, 10 mmol) in anhydrous THF (e.g., 5 mL) is added dropwise to the initiator solution over several minutes. A color change is expected upon formation of the carbanionic active species.

  • Polymerization: The reaction is stirred at -78 °C for the desired time (e.g., 30 minutes to 4 hours).

  • Quenching: The polymerization is terminated by the addition of degassed methanol (e.g., 2 mL).

  • Isolation and Purification: The polymer is isolated and purified following the same procedure as in the cationic polymerization protocol (steps 7-9).

Data Presentation: Hypothetical Results

The following tables present hypothetical data that could be obtained from the proposed polymerization experiments. These tables are for illustrative purposes to guide data organization.

Table 1: Hypothetical Results of Cationic Polymerization of this compound

Entry[M]/[I] RatioTime (h)Conversion (%)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)T₉ (°C)
11001658,5001.8145
210048511,2001.7148
320048019,5001.9155

Table 2: Hypothetical Results of Anionic Polymerization of this compound

Entry[M]/[I] RatioTime (h)Conversion (%)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)T₉ (°C)
11000.59516,5001.15152
21002>9917,2001.12153
32002>9934,1001.18160

Potential Applications in Drug Development

Polymers based on this compound could possess desirable properties for pharmaceutical applications:

  • Drug Delivery: The rigid polymer backbone could lead to high glass transition temperatures, making it suitable for creating stable amorphous solid dispersions of poorly soluble drugs.

  • Excipients: The polymer could be functionalized through the ester group to tailor its properties, such as solubility and drug compatibility, for use as a tablet binder or coating agent.

  • Biomaterials: The potential for creating well-defined block copolymers via living anionic polymerization could enable the design of self-assembling systems for targeted drug delivery or tissue engineering scaffolds.

Further research would be necessary to evaluate the biocompatibility and degradation profile of these novel polymers to ascertain their suitability for in vivo applications.

References

Application Notes and Protocols: Methyl 1H-indene-3-carboxylate in Materials Science and Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-indene-3-carboxylate serves as a versatile building block in the synthesis of advanced materials for organic electronics. Its intrinsic structure allows for the creation of conjugated molecules with tailored electronic properties, making it a valuable precursor for components in organic solar cells (OSCs) and other electronic devices. These application notes provide an overview of its utility, key performance data of derived materials, and detailed experimental protocols for the synthesis of a model compound and the fabrication of a representative organic solar cell.

Application in Organic Electronics: A Building Block for High-Performance Materials

This compound is a key starting material for the synthesis of non-fullerene acceptors (NFAs), a critical component in modern bulk heterojunction (BHJ) organic solar cells. The indene moiety can be functionalized to create electron-deficient end-groups, which are then attached to a conjugated core to form an A-D-A (Acceptor-Donor-Acceptor) type NFA. These materials are prized for their strong light absorption in the visible and near-infrared regions, tunable energy levels, and excellent electron mobility, contributing to enhanced power conversion efficiencies (PCE) in OSCs.

Derivatives of 1H-indene-3-carboxylic acid are also explored in the development of electron-transporting materials (ETMs) for perovskite solar cells. For instance, indene-C60 adducts have been synthesized and incorporated into inverted p-i-n perovskite solar cell architectures, demonstrating the versatility of the indene scaffold in various photovoltaic technologies[1].

Quantitative Performance Data

The following table summarizes the performance of various organic solar cells incorporating non-fullerene acceptors derived from indene-based structures. This data highlights the potential of this class of materials in achieving high power conversion efficiencies.

Donor PolymerIndene-Based AcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PBDB-TNTIC---8.63
PBDB-TNTIC-OMe0.965--8.61
P2F-EHpQIP-4Cl0.94--13.3
PM6M340.91--15.24
PBDB-TIDT-3MT0.9514.43-8.40

Experimental Protocols

Synthesis of a Model Non-Fullerene Acceptor Precursor

This protocol describes the synthesis of an intermediate compound, 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, which is a precursor for creating the indene-based end-caps of non-fullerene acceptors[2].

Materials:

  • 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile

  • tert-butyl acetoacetate

  • Triethylamine

  • Acetic anhydride

  • 2 N Hydrochloric acid solution

  • Water

Procedure:

  • A mixture of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile (1.53 mmol), tert-butyl acetoacetate (1.91 mmol) in triethylamine (1.35 mL), and acetic anhydride (2.04 mL) is stirred at room temperature for 72 hours.

  • A 2 N solution of HCl (10 mL) is then added, and the reaction mixture is stirred at 70 °C for 2 hours.

  • After cooling to room temperature, the solid precipitate is filtered off and washed with water.

  • The resulting orange solid is 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid.

Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a conventional architecture organic solar cell using a hypothetical donor polymer (e.g., PM6) and an indene-derivative-based non-fullerene acceptor.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol

  • PEDOT:PSS aqueous dispersion

  • Donor polymer (e.g., PM6)

  • Indene-derivative non-fullerene acceptor

  • Chlorobenzene (or other suitable organic solvent)

  • Electron transport layer material (e.g., PFN-Br)

  • Methanol

  • Silver (for thermal evaporation)

  • Ultrasonic bath

  • UV-ozone cleaner

  • Spin coater

  • Hotplate

  • Glovebox with inert atmosphere

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: An aqueous dispersion of PEDOT:PSS is spin-coated onto the cleaned ITO substrates at 6000 rpm for 20 seconds. The substrates are then annealed on a hot plate at 120 °C for 10 minutes.

  • Active Layer Deposition: Inside a nitrogen-filled glovebox, a blend solution of the donor polymer and the indene-derivative acceptor in chlorobenzene is prepared. This solution is spin-coated onto the PEDOT:PSS layer. The film is then thermally annealed at 100 °C for 5 minutes.

  • Electron Transport Layer (ETL) Deposition: A solution of PFN-Br in methanol (0.5 mg/mL) is spin-coated on top of the active layer.

  • Cathode Deposition: The substrates are transferred to a thermal evaporation chamber. A 100 nm layer of silver is deposited through a shadow mask to define the active area of the solar cell.

Visualizations

Synthesis_Pathway start This compound reagents1 Functionalization (e.g., Knoevenagel Condensation) start->reagents1 intermediate1 Indene-based Building Block reagents2 Coupling Reaction (e.g., Suzuki, Stille) intermediate1->reagents2 intermediate2 Conjugated Core intermediate2->reagents2 final_product A-D-A Non-Fullerene Acceptor reagents1->intermediate1 reagents2->final_product

Synthetic route from this compound to a non-fullerene acceptor.

OSC_Fabrication_Workflow sub ITO Substrate clean Substrate Cleaning (Ultrasonication, UV-Ozone) sub->clean htl HTL Deposition (PEDOT:PSS Spin-coating) clean->htl active Active Layer Deposition (Donor:Acceptor Blend Spin-coating) htl->active etl ETL Deposition (PFN-Br Spin-coating) active->etl cathode Cathode Deposition (Thermal Evaporation of Ag) etl->cathode device Completed OSC Device cathode->device

Workflow for the fabrication of an organic solar cell.

References

Troubleshooting & Optimization

Technical Support Center: Isomerization of 3-Substituted Indenes to 1-Substituted Indenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the isomerization of 3-substituted indenes to 1-substituted indenes during synthesis.

Frequently Asked Questions (FAQs)

Q1: I performed an alkylation of indene and obtained the 3-substituted isomer, but I need the 1-substituted product. Why did this happen and how can I fix it?

A1: The formation of 3-substituted indenes is a common outcome in the alkylation of indene, particularly under conditions that favor thermodynamic equilibrium. The 3-substituted isomer is generally the more thermodynamically stable product.[1] This is because the double bond within the five-membered ring is more substituted in the 3-substituted isomer, which contributes to its greater stability.

To obtain the desired 1-substituted indene, you can either adjust your synthetic strategy to favor the kinetic product or perform a subsequent isomerization of the 3-substituted indene.

Q2: How can I control the synthesis to favor the formation of the 1-substituted indene (the kinetic product)?

A2: To favor the formation of the 1-substituted indene, you need to operate under kinetic control. This typically involves using a strong, sterically hindered base at low temperatures and for shorter reaction times. These conditions favor the faster-formed product over the more stable one.

Key factors for kinetic control:

  • Base: Use a strong, non-nucleophilic, and sterically hindered base. Lithium diisopropylamide (LDA) is a common choice.

  • Temperature: Perform the reaction at low temperatures, typically between -78 °C and 0 °C.

  • Reaction Time: Keep the reaction time short to minimize the isomerization of the initially formed 1-substituted product to the more stable 3-substituted isomer.

Q3: I have already synthesized the 3-substituted indene. Can I convert it to the 1-substituted isomer?

A3: Isomerization of a 3-substituted indene to a 1-substituted indene can be challenging because you are moving from a more stable to a less stable isomer. However, it may be possible under specific conditions that favor a kinetically controlled protonation of the corresponding indenyl anion. A more common transformation is the isomerization of the less stable 1-substituted indene to the more stable 3-substituted indene, which can be achieved with a base and heat.[1]

Q4: What is the mechanism of the base-catalyzed isomerization of a 3-substituted indene?

A4: The base-catalyzed isomerization proceeds through a deprotonation-reprotonation mechanism involving a resonance-stabilized indenyl anion.

  • Deprotonation: A base removes a proton from the C1 position of the 3-substituted indene, forming a resonance-stabilized indenyl anion.

  • Resonance: The negative charge is delocalized across the C1 and C3 positions.

  • Reprotonation: The indenyl anion is then reprotonated. Protonation at the C3 position regenerates the 3-substituted indene, while protonation at the C1 position leads to the formation of the 1-substituted indene. Under thermodynamic control (e.g., higher temperatures, longer reaction times), the more stable 3-substituted product will be favored.

Troubleshooting Guide

Problem Possible Cause Solution
High percentage of the undesired 3-substituted indene isomer. The reaction is under thermodynamic control.To favor the 1-substituted (kinetic) product, use a strong, sterically hindered base (e.g., LDA) at low temperatures (-78 °C) and for a shorter reaction time.[1]
A mixture of 1- and 3-substituted indenes is obtained. The reaction conditions are intermediate between kinetic and thermodynamic control.To increase selectivity for the 1-substituted isomer, further decrease the reaction temperature and time. For the 3-substituted isomer, increase the temperature and reaction time to allow the mixture to equilibrate to the thermodynamic product.[1]
Low overall yield of the desired 1-substituted indene. The 1-substituted indene is isomerizing to the 3-substituted indene during workup or purification.Use mild workup conditions and avoid excessive heating during purification. Consider purification techniques that do not require high temperatures, such as flash chromatography at room temperature.
Inconsistent isomer ratios between batches. Variations in reaction parameters such as temperature, reaction time, or the rate of addition of reagents.Standardize all reaction parameters. Ensure accurate temperature control and consistent timing for all steps, including reagent addition and quenching.

Experimental Protocols

Protocol 1: Selective Synthesis of 1-Butyl-1H-indene (Kinetic Control)

This protocol is designed to favor the formation of the kinetically controlled 1-substituted indene.

Materials:

  • Indene

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromobutane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of indene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add 1-bromobutane (1.1 eq) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash chromatography on silica gel to isolate 1-butyl-1H-indene.

Protocol 2: Isomerization of 1-Butyl-1H-indene to 3-Butyl-1H-indene (Thermodynamic Control)

This protocol describes the isomerization of the kinetically favored product to the thermodynamically more stable isomer.[1]

Materials:

  • 1-Butyl-1H-indene

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve 1-butyl-1H-indene (1.0 eq) in anhydrous DMSO.

  • Add potassium tert-butoxide (0.1 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the isomerization by TLC or GC-MS.

  • Once the isomerization is complete, cool the reaction mixture to room temperature.

  • Add water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel to yield 3-butyl-1H-indene.

Data Presentation

The following table summarizes the expected outcomes under different reaction conditions for the alkylation of indene.

Condition Product Favored Typical Base Typical Temperature Typical Reaction Time Expected Outcome
Kinetic Control 1-Substituted IndeneLDA, n-BuLi-78 °C to 0 °CShort (e.g., < 2 hours)Predominantly the 1-substituted isomer.
Thermodynamic Control 3-Substituted IndeneNaH, t-BuOKRoom Temperature to 80 °CLong (e.g., > 4 hours)Predominantly the 3-substituted isomer.

Visualizations

Logical Workflow for Indene Isomer Control

Indene_Isomerization_Workflow start Indene Alkylation Goal kinetic Synthesize 1-Substituted Indene (Kinetic Product) start->kinetic thermodynamic Synthesize 3-Substituted Indene (Thermodynamic Product) start->thermodynamic conditions_kinetic Use Strong, Hindered Base Low Temperature (-78°C) Short Reaction Time kinetic->conditions_kinetic isomerization_step Isomerize 1-Substituted to 3-Substituted (Base and Heat) kinetic->isomerization_step analysis Analyze Isomer Ratio (NMR, GC-MS) kinetic->analysis conditions_thermo Use Weaker Base or Allow Equilibration Higher Temperature (RT to 80°C) Longer Reaction Time thermodynamic->conditions_thermo thermodynamic->analysis isomerization_step->thermodynamic

Caption: Workflow for controlling the synthesis of 1- and 3-substituted indenes.

Signaling Pathway: Base-Catalyzed Isomerization

Isomerization_Mechanism cluster_main Base-Catalyzed Isomerization 3_Indene 3-Substituted Indene Indenyl_Anion Resonance-Stabilized Indenyl Anion 3_Indene->Indenyl_Anion - H⁺ (from C1) Indenyl_Anion->3_Indene + H⁺ (at C3) 1_Indene 1-Substituted Indene Indenyl_Anion->1_Indene + H⁺ (at C1) Proton_Source Proton Source (e.g., H₂O, NH₄⁺) Base Base

Caption: Mechanism of base-catalyzed isomerization of substituted indenes.

References

Technical Support Center: Optimizing the Wolff Rearrangement of Diazoketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wolff rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for inducing a Wolff rearrangement, and how do I choose the best one for my substrate?

A1: The Wolff rearrangement can be initiated through three primary methods: thermal, photochemical, and metal-catalyzed conditions.[1][2] The choice of method depends on the stability of your substrate and the desired reaction conditions.

  • Thermal Conditions: This method involves heating the diazoketone, typically at high temperatures (around 180°C).[1] It is often used for forming carboxylic acid analogs by trapping the ketene with high-boiling solvents like aniline or phenol. However, its use is limited as many substrates, especially those that are strained, may decompose at these temperatures.[1]

  • Photochemical Conditions: This method uses light to induce the rearrangement and is often preferred as it can be carried out at lower temperatures.[2][3] It is particularly useful for cyclic α-diazo ketones undergoing ring contraction.[4] However, this method is not suitable for photolabile products.[3]

  • Metal-Catalyzed Conditions: Transition metals, most commonly silver(I) salts like silver(I) oxide (Ag₂O) or silver benzoate, can significantly lower the reaction temperature.[1][3] This makes it a versatile method for a wide range of substrates. However, some transition metals like rhodium, copper, and palladium can form stable metal-carbene intermediates that may lead to non-Wolff products.[1]

Q2: My Wolff rearrangement is giving a low yield. What are the common causes and how can I improve it?

A2: Low yields in a Wolff rearrangement can stem from several factors. Here are some common issues and potential solutions:

  • Decomposition of the Diazoketone: α-Diazoketones can be unstable, especially in the presence of acid.[1] Ensure all your reagents and solvents are pure and free of acidic impurities.

  • Side Reactions: Competing reactions are a common cause of low yields. These can include SN2 substitution of the diazo group or carbene insertion reactions.[1][2] Optimizing the reaction conditions, such as lowering the temperature in thermal rearrangements or choosing a different catalyst, can help minimize these side reactions.[3]

  • Inefficient Ketene Trapping: The ketene intermediate is highly reactive and can polymerize if not trapped efficiently.[2] Ensure your nucleophile (e.g., water, alcohol, or amine) is present in a sufficient concentration to react with the ketene as it is formed. For gaseous nucleophiles like ammonia, ensuring good saturation of the reaction mixture is key.

  • Substrate Stability: If your starting material or product is sensitive to the reaction conditions (e.g., high temperature or UV light), consider switching to a milder method. For example, if thermal conditions lead to degradation, a photochemical or metal-catalyzed approach at a lower temperature may be more successful.[3]

Q3: I am observing the formation of unexpected byproducts. What are they and how can I prevent them?

A3: The formation of byproducts is a common challenge. Here are some likely byproducts and how to address them:

  • Products of SN2 Substitution: At temperatures lower than that required for rearrangement, the diazo group can be displaced by a nucleophile.[1] If you observe this, you may need to increase the temperature for a thermal reaction or switch to a photochemical or metal-catalyzed method.

  • Carbene Insertion Products: If the reaction proceeds through a carbene intermediate, it can undergo insertion into C-H or O-H bonds.[2] This is more common with certain metal catalysts (Rh, Cu, Pd) that form stable carbenes.[1] Using silver(I) catalysts can favor the Wolff rearrangement. The choice of solvent can also play a role; for instance, using methanol as a solvent can lead to O-H insertion products.[2]

  • Diketene Formation: The ketene intermediate can react with itself to form diketenes.[2] To prevent this, ensure a high concentration of the trapping nucleophile is present throughout the reaction.

Q4: How do I handle and purify diazoketones safely?

A4: α-Diazoketones are energetic and potentially explosive compounds and should be handled with care.[3]

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[5] Avoid using glassware with ground glass joints or scratches, as rough surfaces can trigger decomposition.[5] Protect the compounds from direct sunlight and strong artificial light.[5]

  • Purification: Many diazoketones are stable enough for purification by column chromatography.[6] However, they can be sensitive to the acidic nature of standard silica gel. If you observe degradation on the column, consider using deactivated silica gel or an alternative purification method like recrystallization.

  • Storage: It is generally advisable to use diazoketones as soon as possible after preparation.[5] If short-term storage is necessary, keep them in a cool, dark place.

Q5: What is the Arndt-Eistert homologation and what are the key steps?

A5: The Arndt-Eistert homologation is a widely used application of the Wolff rearrangement to extend a carboxylic acid by one methylene group.[1][7] The process involves three main steps:

  • Activation of the Carboxylic Acid: The starting carboxylic acid is converted to a more reactive derivative, typically an acid chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][8]

  • Formation of the α-Diazoketone: The activated carboxylic acid is then reacted with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form the α-diazoketone. It is crucial to use at least two equivalents of diazomethane to neutralize the HCl generated as a byproduct, which could otherwise lead to the formation of a chloromethyl ketone side product.[9]

  • Wolff Rearrangement and Nucleophilic Trapping: The α-diazoketone is then subjected to Wolff rearrangement conditions (thermal, photochemical, or metal-catalyzed) in the presence of a nucleophile.[6] If water is used as the nucleophile, the homologous carboxylic acid is formed. If an alcohol or amine is used, the corresponding ester or amide is obtained.[7]

II. Troubleshooting Guides

Troubleshooting Low Yields
Symptom Possible Cause(s) Suggested Solution(s)
No reaction or incomplete conversion of starting diazoketone 1. Reaction temperature is too low (for thermal rearrangement).2. Insufficient light exposure (for photochemical rearrangement).3. Catalyst is inactive or poisoned.1. Gradually increase the reaction temperature, monitoring for decomposition.2. Ensure the light source is of the correct wavelength and intensity, and that the reaction vessel is transparent to that wavelength.3. Use fresh, high-purity catalyst. Ensure all reagents and solvents are free of impurities that could poison the catalyst.
Low yield of desired product with significant starting material remaining 1. Inefficient ketene formation.2. Competing side reactions are faster than the rearrangement.1. Switch to a more effective method of induction (e.g., from thermal to metal-catalyzed).2. Optimize reaction conditions to disfavor side reactions (e.g., lower temperature, different catalyst).
Low yield of desired product with formation of a complex mixture of byproducts 1. Decomposition of starting material or product.2. Multiple side reactions occurring.1. Use milder reaction conditions (lower temperature, photochemical method).2. Re-evaluate the choice of catalyst and solvent. A detailed analysis of the byproducts can provide clues about the competing pathways.
Formation of a polymeric material Ketene intermediate is polymerizing before it can be trapped.1. Increase the concentration of the nucleophilic trapping agent.2. Add the diazoketone slowly to a solution of the nucleophile to ensure the ketene is trapped as it is formed.
Troubleshooting Product Purification
Symptom Possible Cause(s) Suggested Solution(s)
Difficulty separating the product from the catalyst The catalyst or its byproducts are soluble in the extraction solvent.1. For silver catalysts, filtration through a pad of celite can help remove solid residues.2. Choose an extraction solvent system where the product is soluble but the catalyst residues are not.
Product decomposes during column chromatography The product is sensitive to the stationary phase (e.g., acidic silica gel).1. Use deactivated silica gel (e.g., treated with triethylamine).2. Consider other purification techniques like recrystallization or preparative thin-layer chromatography (TLC).
Product co-elutes with a byproduct The product and byproduct have similar polarities.1. Optimize the solvent system for column chromatography to achieve better separation.2. Consider converting the product to a derivative with a different polarity for easier purification, followed by deprotection.

III. Data Presentation

Table 1: Comparison of Reaction Conditions for Wolff Rearrangement
Method Typical Catalyst/Conditions Catalyst Loading Temperature Advantages Limitations
Thermal HeatN/AHigh (e.g., 180°C)[1]Simple setup, no catalyst needed.High temperatures can cause decomposition of sensitive substrates; potential for side reactions.[3]
Photochemical UV light (e.g., mercury arc lamp)N/ALow to ambientMild conditions, suitable for heat-sensitive substrates.[3]Not suitable for photolabile compounds; may require specialized equipment.[3]
Metal-Catalyzed Silver(I) oxide (Ag₂O), Silver benzoateCatalytic (e.g., 2-10 mol%)Mild (often room temperature to moderate heating)Lower reaction temperatures, often higher yields and fewer side reactions.[3]Catalyst can be expensive; some metals can promote undesired side reactions.[1]
Microwave-Assisted Microwave irradiationN/AElevatedRapid heating can significantly reduce reaction times.Requires specialized microwave reactor; potential for localized overheating.
Table 2: Influence of Solvent on Wolff Rearrangement
Solvent Type Example(s) Effect on Reaction Considerations
Protic Water, Alcohols (e.g., Methanol)Can act as both solvent and nucleophile to trap the ketene.Can lead to O-H insertion byproducts if a carbene intermediate is formed.[2]
Aprotic Polar Acetonitrile, Tetrahydrofuran (THF)Good at solvating the diazoketone and catalyst.Generally good choices for a wide range of substrates.
Aprotic Non-polar Toluene, DioxaneOften used in metal-catalyzed reactions.May require higher temperatures to achieve sufficient reaction rates.
High-Boiling Aniline, PhenolUseful for thermal rearrangements where the solvent also acts as the nucleophile.High temperatures can lead to substrate decomposition.[1]

IV. Experimental Protocols

Protocol 1: General Procedure for Silver(I) Oxide-Catalyzed Wolff Rearrangement
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-diazoketone in a suitable solvent (e.g., dioxane, THF, or an alcohol if it is the intended nucleophile).

  • Addition of Catalyst: Add a catalytic amount of silver(I) oxide (typically 2-10 mol%). The addition of a weak base like triethylamine or sodium carbonate can sometimes be beneficial.[1]

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to reflux, depending on the substrate). Monitor the reaction progress by TLC or by observing the evolution of nitrogen gas.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the silver salts.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Protocol 2: General Procedure for Photochemical Wolff Rearrangement
  • Preparation: In a quartz reaction vessel, dissolve the α-diazoketone in a degassed solvent. Add the desired nucleophile to the solution.

  • Irradiation: Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp). The reaction is often carried out at low temperatures (e.g., 0°C or below) to minimize side reactions.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the yellow color of the diazoketone is also an indicator of reaction completion.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure and purify the product as described in Protocol 1.

V. Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Wolff Rearrangement

wolff_troubleshooting start Low Yield in Wolff Rearrangement check_sm Is starting material (SM) consumed? start->check_sm incomplete_conv Incomplete Conversion check_sm->incomplete_conv No sm_consumed SM Consumed check_sm->sm_consumed Yes no_reaction No or slow reaction incomplete_conv->no_reaction side_reactions Side reactions dominating incomplete_conv->side_reactions complex_mixture Complex mixture of products sm_consumed->complex_mixture polymer_formation Polymeric material observed sm_consumed->polymer_formation increase_energy Increase reaction energy: - Higher temperature (thermal) - Higher light intensity (photo) - More active catalyst no_reaction->increase_energy change_conditions Change reaction conditions: - Lower temperature - Different catalyst (e.g., Ag₂O) - Change solvent side_reactions->change_conditions degradation Decomposition of SM or product complex_mixture->degradation milder_conditions Use milder conditions: - Photochemical vs. thermal - Lower temperature degradation->milder_conditions ketene_polymerization Ketene polymerization polymer_formation->ketene_polymerization increase_nucleophile Increase nucleophile concentration or slow addition of diazoketone ketene_polymerization->increase_nucleophile

Caption: Troubleshooting workflow for low yield in the Wolff rearrangement.

Diagram 2: Decision Tree for Selecting Wolff Rearrangement Conditions

wolff_decision_tree start Start: Choose Wolff Rearrangement Conditions q1 Is the substrate thermally stable? start->q1 thermal Consider Thermal Rearrangement q1->thermal Yes q2 Is the substrate photolabile? q1->q2 No photochemical Consider Photochemical Rearrangement q2->photochemical No metal_catalyzed Consider Metal-Catalyzed Rearrangement (e.g., Ag₂O) q2->metal_catalyzed Yes

Caption: Decision tree for selecting the appropriate Wolff rearrangement method.

Diagram 3: Experimental Workflow for the Arndt-Eistert Homologation

Caption: Step-by-step experimental workflow for the Arndt-Eistert homologation.

References

Purification of Methyl 1H-indene-3-carboxylate using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 1H-indene-3-carboxylate using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound in a question-and-answer format.

Q1: My compound is not separating from impurities on the TLC plate with the recommended solvent system. What should I do?

A1: If the separation is poor, you can try adjusting the polarity of the mobile phase. For this compound, a common solvent system is a mixture of hexanes and ethyl acetate. If your compound and impurities are moving too slowly (low Rf value), you can increase the polarity by adding more ethyl acetate. Conversely, if they are moving too quickly (high Rf value), decrease the polarity by reducing the amount of ethyl acetate. It is recommended to aim for an Rf value between 0.2 and 0.4 for the target compound to ensure good separation on the column.[1]

Q2: I can't see the spot for this compound on the TLC plate. How can I visualize it?

A2: this compound is a UV-active compound due to its aromatic structure. You should be able to visualize it as a dark spot on a fluorescent TLC plate (F254) under short-wave UV light (254 nm). If UV visualization is not effective, you can use a chemical stain. A p-anisaldehyde or potassium permanganate stain can be used as general-purpose stains for organic compounds.

Q3: My purified product is a yellow oil, but I was expecting a different appearance. Is this normal?

A3: Yes, it is common for purified this compound to be a light-yellow oil.[2] If the color is very dark, it may indicate the presence of impurities.

Q4: The yield of my purified product is very low. What are the possible reasons?

A4: Low recovery can be due to several factors:

  • Improper solvent system: If the mobile phase is not polar enough, your compound may not have eluted from the column.

  • Column overloading: Loading too much crude product onto the column can lead to poor separation and loss of product.

  • Decomposition on silica gel: Some indole derivatives can be sensitive to the acidic nature of standard silica gel.[2] While this compound is generally stable, prolonged exposure could potentially lead to degradation. If you suspect this, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.

Q5: My column is running very slowly. How can I speed it up?

A5: Slow column flow can be caused by:

  • Poorly packed column: Ensure the silica gel is packed uniformly without any air bubbles.

  • Fine silica particles: Using a very fine mesh of silica gel can impede solvent flow. A 200-300 mesh size is typically appropriate for flash chromatography.[2]

  • Precipitation of the sample: If the crude sample is not fully dissolved in the loading solvent or precipitates at the top of the column, it can block the flow. Ensure your sample is completely dissolved before loading.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel (200-300 mesh) is the standard stationary phase for the flash column chromatography of this compound.[2]

Q2: What is a suitable mobile phase for the column chromatography of this compound?

A2: A common and effective mobile phase is a mixture of hexanes and ethyl acetate. A ratio of 10:1 (hexanes:ethyl acetate) has been successfully used for the purification.[2]

Q3: How can I monitor the progress of the column chromatography?

A3: The elution of the compound can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate, elute with the same solvent system used for the column, and visualize under a UV lamp. Combine the fractions that contain the pure product.

Q4: How should I prepare my sample for loading onto the column?

A4: The crude this compound should be dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself. The solution is then carefully loaded onto the top of the silica gel bed.

Experimental Protocol: Column Chromatography of this compound

This protocol details the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)[2]

  • Hexanes (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • TLC plates (silica gel coated with F254 indicator)

  • Standard laboratory glassware

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a 10:1 mixture of hexanes and ethyl acetate.

    • Visualize the plate under a UV lamp to determine the Rf value of the product and impurities.

  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica gel bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elution and Fraction Collection:

    • Begin eluting the column with the 10:1 hexanes:ethyl acetate mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the product by performing TLC on the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product, which should be a light-yellow oil.[2] A yield of around 70% can be expected.[2]

Data Presentation

ParameterValueReference
Stationary Phase Silica gel (200-300 mesh)[2]
Mobile Phase Hexanes:Ethyl Acetate (10:1)[2]
Expected Rf ~0.3-0.5 (in 10:1 Hexanes:EtOAc)Estimated
Appearance Light-yellow oil[2]
Expected Yield ~70%[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc TLC Analysis (10:1 Hexanes:EtOAc) pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with 10:1 Hexanes:EtOAc load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Adjust solvent if needed combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_separation Separation Issues cluster_yield Yield & Recovery Issues cluster_flow Column Flow Issues start Problem Encountered poor_sep Poor Separation on TLC start->poor_sep no_spot No Spot Visible start->no_spot low_yield Low Yield start->low_yield slow_flow Slow Column Flow start->slow_flow adjust_polarity Adjust Solvent Polarity poor_sep->adjust_polarity solution Problem Resolved adjust_polarity->solution use_uv_stain Use UV Light or Stain no_spot->use_uv_stain use_uv_stain->solution check_solvent Check Solvent System & Loading low_yield->check_solvent check_stability Consider Product Stability low_yield->check_stability check_solvent->solution check_stability->solution repack_column Check Column Packing slow_flow->repack_column check_sample_prep Ensure Complete Sample Dissolution slow_flow->check_sample_prep repack_column->solution check_sample_prep->solution

Caption: Troubleshooting workflow for common column chromatography issues.

References

Preventing degradation and improving stability of indene compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and improving the stability of indene and its derivatives during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is indene and why is it prone to degradation?

Indene is an aromatic hydrocarbon with a fused benzene and cyclopentene ring. Its susceptibility to degradation stems from the reactive double bond in the five-membered ring, which can readily undergo addition reactions. The primary degradation pathways are polymerization and oxidation, which can be initiated by heat, light, air (oxygen), and the presence of acids or radical initiators.[1]

Q2: How should I properly store indene and its derivatives to ensure stability?

To minimize degradation during storage, indene compounds should be stored in a cool, dark environment, ideally refrigerated between 2-8°C.[1] It is crucial to keep them in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.[1] Commercial indene is often supplied with a polymerization inhibitor.

Q3: My indene compound has turned yellow or brown. What does this signify, and is it still usable?

A yellow or brown discoloration indicates that the indene has begun to oxidize and/or form oligomers.[1] The presence of these impurities can negatively impact subsequent reactions. For applications that are sensitive to impurities, it is highly recommended to purify the discolored indene. This can be achieved by distillation or by passing it through a column of activated alumina to remove colored impurities and oligomers.[1]

Q4: What are the common polymerization inhibitors used for indene compounds, and how do they function?

Commonly used inhibitors are phenolic compounds such as 4-tert-butylcatechol (TBC), hydroquinone (HQ), and hydroquinone monomethyl ether (MEHQ).[1] These inhibitors act as radical scavengers, neutralizing the free radicals that initiate the polymerization process. It is important to note that the inhibitory mechanism of these phenolic compounds often requires the presence of a small amount of oxygen.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with indene compounds, offering potential causes and actionable solutions.

Symptom Possible Cause(s) Recommended Solution(s)
Reaction mixture becomes viscous or solidifies unexpectedly. 1. Incompatible Reagents: Presence of strong acids or oxidizing agents that can catalyze polymerization.[1] 2. Peroxide Impurities: Solvents (e.g., ethers) may contain peroxide impurities that act as radical initiators.[1] 3. High Reaction Temperature: Elevated temperatures can accelerate polymerization.[1]1. Reagent Compatibility Check: Verify the compatibility of all reagents with indene. Avoid strong acids and oxidizing agents unless they are a necessary part of the reaction chemistry. 2. Use Peroxide-Free Solvents: Employ freshly distilled or certified peroxide-free solvents. 3. Lower Reaction Temperature: Conduct the reaction at a lower temperature to reduce the rate of polymerization.
Polymer formation occurs despite the presence of an inhibitor. 1. Ineffective Inhibitor: The chosen inhibitor may not be effective under the specific reaction conditions (e.g., high temperature). 2. Inhibitor Depletion: The inhibitor may have been consumed during the reaction.Add a More Robust Inhibitor: If compatible with your reaction, consider adding a small amount of a more effective inhibitor.
Inaccurate results in analytical assays. Degradation of Analytical Standard: The indene compound used as a standard may have degraded, leading to inaccurate quantification.Use a Freshly Purified Standard: Purify the indene standard before use, and store it under the recommended conditions (refrigerated, under inert gas, and protected from light).
Low yield in a reaction involving an indene derivative. Side Reactions Due to Impurities: The presence of oligomers or oxidation products in the starting material could be leading to unwanted side reactions.Purify Starting Material: Ensure the purity of the indene starting material by distillation or column chromatography before proceeding with the reaction.

Data Presentation: Comparison of Common Polymerization Inhibitors for Indene

The following table summarizes the typical concentrations and effectiveness of common polymerization inhibitors for indene compounds.

Inhibitor Chemical Class Typical Concentration (ppm) Effectiveness & Notes
4-tert-Butylcatechol (TBC) Phenolic10 - 100Good for storage and transport. Its effectiveness is dependent on the presence of oxygen. Can be removed by washing with an aqueous NaOH solution or by using a basic alumina column.[1]
Hydroquinone (HQ) Phenolic50 - 200An excellent general-purpose inhibitor that also requires oxygen to be effective. It can be removed using a basic alumina column or an aqueous NaOH wash.[1]
Hydroquinone monomethyl ether (MEHQ) Phenolic50 - 200Effective, especially at ambient temperatures in the presence of oxygen. Removal methods are similar to HQ.[1]
Butylated hydroxytoluene (BHT) Phenolic100 - 500A potent antioxidant that effectively inhibits free-radical polymerization and is commonly used in various organic materials.[1]

Experimental Protocols

Protocol 1: Removal of 4-tert-Butylcatechol (TBC) Inhibitor from Indene

This protocol describes the removal of the TBC inhibitor using an aqueous sodium hydroxide wash.

Materials:

  • Indene containing TBC inhibitor

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Place the indene sample in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. The aqueous layer will turn a reddish-brown color as the TBC is extracted into the basic solution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with fresh 1 M NaOH solution until the aqueous layer remains colorless.

  • Wash the indene with an equal volume of saturated NaCl solution to remove any residual NaOH.

  • Drain the aqueous layer and transfer the organic layer (indene) to an Erlenmeyer flask.

  • Dry the indene over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filter the drying agent and collect the purified indene.

  • For highly sensitive applications, the indene can be further purified by distillation under reduced pressure.

Protocol 2: Forced Degradation Study of an Indene Derivative under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of an indene derivative in an acidic environment.

Materials:

  • Indene derivative

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Methanol or other suitable organic solvent

  • HPLC vials

  • pH meter

  • Water bath or heating block

Procedure:

  • Prepare a stock solution of the indene derivative in methanol at a known concentration (e.g., 1 mg/mL).

  • In a series of HPLC vials, add a specific volume of the stock solution.

  • Add 0.1 M HCl to each vial to initiate the degradation. The final concentration of the indene derivative should be appropriate for HPLC analysis.

  • Prepare a control sample with the indene derivative in the solvent without acid.

  • Place the vials in a water bath set to a specific temperature (e.g., 60°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the water bath.

  • Neutralize the sample by adding an appropriate volume of 0.1 M NaOH.

  • Analyze the sample immediately by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Visualizations

degradation_pathway Indene Indene Polymerization Polymerization Indene->Polymerization Polymerization Oxidation Oxidation Indene->Oxidation Oxidation Oligomers_Polymers Oligomers/Polymers Polymerization->Oligomers_Polymers Oxidized_Products Oxidized Products (e.g., Indenone) Oxidation->Oxidized_Products Initiators Heat, Light, Air Acid, Radicals Initiators->Polymerization Initiators->Oxidation

Caption: Primary degradation pathways of indene compounds.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Indene Compound (with inhibitor) removal Inhibitor Removal (e.g., NaOH wash) start->removal purified Purified Indene removal->purified acid Acidic Stress purified->acid base Basic Stress purified->base oxidative Oxidative Stress purified->oxidative photolytic Photolytic Stress purified->photolytic thermal Thermal Stress purified->thermal hplc HPLC Analysis acid->hplc gcms GC-MS Analysis acid->gcms base->hplc base->gcms oxidative->hplc oxidative->gcms photolytic->hplc photolytic->gcms thermal->hplc thermal->gcms data Data Interpretation (Degradation Kinetics) hplc->data gcms->data

Caption: Workflow for indene stability studies.

troubleshooting_logic start Unwanted Polymerization Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Correct Storage: Refrigerate, Inert Gas, Protect from Light check_storage->improper_storage Improper check_reagents Examine Reaction Conditions (Reagents, Solvents, Temp) check_storage->check_reagents Proper purify Purify Indene (Distillation/Column) improper_storage->purify incompatible_reagents Modify Protocol: Use Peroxide-Free Solvents, Lower Temperature, Check Reagent Compatibility check_reagents->incompatible_reagents Incompatible check_inhibitor Verify Inhibitor Presence and Effectiveness check_reagents->check_inhibitor Compatible incompatible_reagents->purify add_inhibitor Add/Change Inhibitor check_inhibitor->add_inhibitor Absent/Ineffective check_inhibitor->purify Present & Effective end Proceed with Experiment add_inhibitor->end purify->end

Caption: Troubleshooting logic for indene polymerization.

References

Characterization of impurities in Methyl 1H-indene-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 1H-indene-3-carboxylate

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and characterize impurities that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common method involves the visible-light-promoted Wolff rearrangement of a 1-diazonaphthalen-2(1H)-one intermediate. This is followed by trapping the resulting ketene with methanol to yield the desired methyl ester.[1] The reaction is typically performed in a solvent like toluene under mild conditions.[2]

Q2: What are the potential sources of impurities in this synthesis?

Impurities can arise from several sources during the synthesis and workup processes:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 1-diazonaphthalen-2(1H)-one.

  • Side Products: The highly reactive ketene intermediate can react with other nucleophiles present in the reaction mixture, such as trace amounts of water, to form 1H-indene-3-carboxylic acid.

  • Degradation Products: The product, this compound, may degrade under certain conditions (e.g., exposure to strong acids/bases or high temperatures).

  • Solvent-Related Impurities: Impurities present in the solvents or reagents used can be carried through the synthesis.

  • Isomeric Impurities: Depending on the reaction conditions, isomers of the final product could potentially form.

Q3: How can I purify the crude this compound?

Flash column chromatography on silica gel is a standard and effective method for purification. A common eluent system is a mixture of hexanes and ethyl acetate (e.g., 10:1 v/v).[2]

Troubleshooting Guide

Issue 1: The reaction yield is significantly lower than expected.

  • Possible Cause 1: Inefficient Wolff Rearrangement. The visible light source may not be of the correct wavelength or intensity.

    • Solution: Ensure the blue LED reactor is functioning correctly and the reaction vessel is positioned for optimal light exposure. Confirm the wavelength is appropriate for the diazo compound (typically around 460-470 nm).[2]

  • Possible Cause 2: Degradation of the Diazo Compound. Diazo compounds can be sensitive to heat and acid.

    • Solution: Prepare the 1-diazonaphthalen-2(1H)-one starting material fresh if possible and store it protected from light and heat. Ensure the reaction is run under neutral conditions.

  • Possible Cause 3: Ineffective Ketene Trapping. The concentration of methanol may be too low, or there may be competing nucleophiles.

    • Solution: Use anhydrous methanol in an appropriate excess to ensure efficient trapping of the ketene intermediate. Ensure all solvents and reagents are anhydrous to prevent the formation of the corresponding carboxylic acid.

Issue 2: An unexpected peak is observed in the 1H NMR spectrum of the purified product.

  • Possible Cause 1: Residual Solvent. Solvents from the reaction or purification (e.g., ethyl acetate, hexanes, toluene) may be present.

    • Troubleshooting: Compare the chemical shift of the unknown peak with known solvent peaks. Dry the sample under high vacuum for an extended period to remove residual solvents.

  • Possible Cause 2: Presence of 1H-indene-3-carboxylic acid. If trace water was present, the ketene intermediate could have formed the carboxylic acid.

    • Troubleshooting: Look for a broad singlet, typically downfield (>10 ppm), corresponding to a carboxylic acid proton. This impurity can often be removed by an aqueous basic wash during workup.

  • Possible Cause 3: Unreacted Starting Material.

    • Troubleshooting: Compare the spectrum to the NMR of the 1-diazonaphthalen-2(1H)-one starting material. If present, re-purify the product using column chromatography.

Issue 3: The product appears as a dark oil or solid, not the reported light-yellow oil.

  • Possible Cause: Baseline impurities from the starting material or degradation.

    • Troubleshooting: This is often due to polymeric or highly conjugated byproducts. Ensure purification by flash column chromatography is performed carefully, collecting only the purest fractions. Using activated carbon (charcoal) during the workup (before chromatography) can sometimes help remove colored impurities.

Data Presentation: Spectroscopic Data

The following table summarizes the expected NMR data for pure this compound in CDCl₃, which can be used as a reference for purity assessment.[2]

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
7.97 (d, J = 7.6 Hz, 1H)164.6
7.42 – 7.39 (m, 2H)144.6
7.31 – 7.17 (m, 2H)143.4
3.84 (s, 3H, -OCH₃)140.7
3.46 (d, J = 1.9 Hz, 2H, -CH₂)136.1
126.7
125.6
123.8
122.4
51.6
38.5

Experimental Protocols

Protocol 1: General Synthesis of this compound [2]

  • In an oven-dried 4-mL vial equipped with a magnetic stir bar, charge 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and anhydrous toluene (1.0 mL).

  • Stir the mixture at room temperature under the irradiation of a 24 W blue LED for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield this compound as a light-yellow oil.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve a small sample of the product in the mobile phase. Inject onto the column and analyze the chromatogram for the main peak and any impurity peaks. The relative peak area can be used to estimate purity.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Procedure: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Inject into the GC-MS. Compare the resulting mass spectra of any impurity peaks with spectral libraries (e.g., NIST) to identify potential structures.

Visualizations

start Starting Materials (1-Diazonaphthalen-2(1H)-one, Methanol, Toluene) reaction Visible Light Reaction (Blue LED, RT, 12h) start->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purification Flash Column Chromatography (Silica, Hexanes/EtOAc) workup->purification product Pure Methyl 1H-indene-3-carboxylate purification->product

Caption: Synthetic and purification workflow for this compound.

start Unknown Peak Observed in Analytical Data (NMR, HPLC, etc.) check_solvent Check for Residual Solvents (Compare with known shifts) start->check_solvent is_solvent Is it a solvent peak? check_solvent->is_solvent dry_sample Action: Dry Sample Under High Vacuum is_solvent->dry_sample Yes check_acid Check for Carboxylic Acid (Broad ¹H NMR peak >10 ppm, LC-MS for [M-CH₂+H]⁺) is_solvent->check_acid No is_acid Is it the acid byproduct? check_acid->is_acid repurify_acid Action: Re-purify with Aqueous Basic Wash is_acid->repurify_acid Yes check_sm Check for Unreacted Starting Material (Compare with SM data) is_acid->check_sm No is_sm Is it starting material? check_sm->is_sm repurify_sm Action: Re-run Column Chromatography is_sm->repurify_sm Yes unknown Impurity Remains Unidentified Action: Isolate for Structural Elucidation (LC-MS, HRMS, 2D NMR) is_sm->unknown No

Caption: Troubleshooting decision tree for identifying unknown impurities.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 1H-indene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Methyl 1H-indene-3-carboxylate. It includes detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data tables to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when scaling up the visible-light-promoted Wolff rearrangement of a 1-diazonaphthalen-2(1H)-one precursor.

Question 1: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and solutions?

Answer: Low yields upon scale-up are a common challenge. Several factors could be responsible:

  • Incomplete Photochemical Reaction: The penetration of light into the reaction mixture can be limited in larger batches.

    • Solution: Ensure efficient and even irradiation of the reaction mixture. Consider using a more powerful light source, increasing the surface area of the reaction vessel exposed to light, or employing a flow chemistry setup for better light penetration.[1]

  • Sub-optimal Reaction Temperature: Photochemical reactions can be sensitive to temperature fluctuations, which are more pronounced in larger volumes.

    • Solution: Implement precise temperature control. Use a cooling system to dissipate excess heat generated by the light source and the reaction itself.

  • Degradation of Starting Material or Product: Prolonged reaction times or exposure to high-intensity light can lead to the decomposition of the diazo compound or the desired indene product.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long exposure to light.

  • Impure Reagents or Solvents: Impurities can interfere with the photochemical reaction or lead to the formation of side products.

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure the 1-diazonaphthalen-2(1H)-one precursor is of high quality.

Question 2: I am observing the formation of significant side products. How can I improve the selectivity of the reaction?

Answer: The formation of byproducts can often be attributed to the reactivity of the intermediate ketene.

  • Carbene Insertion Products: The carbene intermediate formed during the Wolff rearrangement can undergo side reactions, such as O-H insertion if protic nucleophiles are present.

    • Solution: The choice of solvent and the exclusion of water are critical. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize these side reactions.

  • Polymerization: Indene derivatives can be prone to polymerization, especially at higher concentrations and temperatures.

    • Solution: Maintain a moderate reaction concentration and ensure efficient heat dissipation. Purification of the crude product promptly after the reaction can also prevent polymerization.

Question 3: The purification of this compound is proving difficult. What are the recommended purification strategies?

Answer: Purification challenges often arise from the presence of closely related impurities or the product's instability.

  • Recommended Technique: Flash column chromatography on silica gel is the most effective method for purifying this compound.

  • Solvent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes or pentane, is typically used for elution.

  • Handling of Purified Product: The purified product is often an oil or a low-melting solid. It should be stored under an inert atmosphere at a low temperature to prevent degradation and polymerization.

Experimental Protocols

A detailed methodology for the synthesis of this compound via a visible-light-promoted Wolff rearrangement is provided below.

Protocol: Synthesis of this compound

  • Reaction Setup: In a reaction vessel suitable for photochemical reactions, dissolve the 1-diazonaphthalen-2(1H)-one precursor (1.0 equivalent) in a mixture of anhydrous toluene and methanol (e.g., a 10:1 v/v ratio). The concentration of the diazo compound should be carefully chosen to ensure efficient light penetration.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Photochemical Reaction: Irradiate the stirred reaction mixture with a suitable light source (e.g., a blue LED lamp) at a controlled temperature (typically room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a light-yellow oil.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and related derivatives, as reported in the literature.

ParameterValueReference
Reagent Quantity
1-Diazonaphthalen-2(1H)-one0.1 mmol[2]
Methanol20 equivalents[2]
Toluene1.0 mL[2]
Reaction Conditions
Light Source24 W Blue LED[2]
TemperatureRoom Temperature[2]
Reaction Time12 hours[2]
Yield 70%[2]

Table 1: Reaction Parameters for the Synthesis of this compound.

CompoundEluent (Hexanes:EtOAc)YieldPhysical State
Ethyl 1H-indene-3-carboxylate10:181%Light-yellow oil
This compound 10:1 70% Light-yellow oil
Isopropyl 1H-indene-3-carboxylate10:163%Light-yellow oil
Phenyl 1H-indene-3-carboxylate10:155%White solid

Table 2: Yields and Purification Conditions for Various 1H-indene-3-carboxylates.[2]

Mandatory Visualization

The following diagrams illustrate the key chemical pathway and the experimental workflow for the synthesis of this compound.

Reaction_Pathway Start 1-Diazonaphthalen-2(1H)-one Ketene Ketene Intermediate Start->Ketene Visible Light (hν) - N2 Wolff Rearrangement Product This compound Ketene->Product Methanol (CH3OH)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Diazo Compound in Toluene/Methanol B Purge with Inert Gas A->B C Irradiate with Blue LED at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Concentrate Under Reduced Pressure D->E F Flash Column Chromatography E->F G Isolate Pure Product F->G

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 1H-indene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Data

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1H-indene-3-carboxylate, a valuable building block in organic synthesis. For comparative purposes, spectral data for related indene derivatives and the structurally analogous Methyl 1H-indole-3-carboxylate are also presented. This document aims to serve as a practical resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Chemical Structures and Numbering

To facilitate the interpretation of the NMR data, the chemical structures and standard numbering for this compound and its comparator, Methyl 1H-indole-3-carboxylate, are provided below.

Caption: Chemical Structures and Numbering Scheme.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound and its comparators. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data Comparison
Compound Proton Assignment Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz
This compound H-77.97d7.6
H-4, H-5, H-67.42 - 7.17m-
OCH₃3.84s-
H-1 (CH₂)3.46d1.9
Ethyl 1H-indene-3-carboxylate H-77.97d7.6
H-4, H-5, H-67.42 - 7.17m-
OCH₂4.31q7.1
H-1 (CH₂)3.45d1.7
CH₃1.34t7.1
Isopropyl 1H-indene-3-carboxylate H-77.97d7.6
H-4, H-5, H-67.42 - 7.16m-
OCH5.23 - 5.15m-
H-1 (CH₂)3.44m-
CH₃1.32d6.2
Methyl 1H-indole-3-carboxylate NH~8.1-8.4 (broad s)br s-
H-2~8.1s-
Aromatic H~7.2-7.8m-
OCH₃~3.8-3.9s-
Table 2: ¹³C NMR Data Comparison
Compound Carbon Assignment Chemical Shift (δ) / ppm
This compound C=O164.6
C-3a, C-7a144.6, 143.4
C-3140.7
C-2136.1
Aromatic CH126.7, 125.6, 123.8, 122.4
OCH₃51.6
C-1 (CH₂)38.5
Ethyl 1H-indene-3-carboxylate C=O164.2
C-3a, C-7a144.4, 143.4
C-3140.8
C-2136.5
Aromatic CH126.7, 125.5, 123.8, 122.5
OCH₂60.5
C-1 (CH₂)38.4
CH₃14.4
Methyl 1H-indole-3-carboxylate C=O~165
C-7a~136
C-3a~126
Aromatic CH~111-124
C-3~107
OCH₃~51

Experimental Protocols

The following section outlines a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra, based on common laboratory practices.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrumentation: The data presented in this guide were acquired on 300 MHz and 400 MHz NMR spectrometers.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed, and the field is locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Decoupling: Proton broadband decoupling is applied to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to final data interpretation.

_nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Tune Tune & Lock Filter->Tune Shim Shim Magnetic Field Tune->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integration Integration Baseline->Integration PeakPicking Peak Picking & Assignment Integration->PeakPicking Coupling Coupling Constant Analysis PeakPicking->Coupling

Caption: General Workflow for NMR Spectral Analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound and its analogues. The provided data and protocols are intended to assist researchers in their synthetic and analytical endeavors. For unambiguous structure elucidation, it is recommended to employ a combination of 1D and 2D NMR techniques.

A Comparative Guide to HPLC Method Development for the Analysis of Methyl 1H-indene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 1H-indene-3-carboxylate. It includes detailed experimental protocols, a comparison with alternative analytical techniques, and supporting data to aid in method development and selection.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices during research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for this purpose. This guide explores various HPLC approaches and compares them with other relevant analytical technologies.

Comparison of Analytical Methods

The primary method for the analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, other techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) can also be considered.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. For indole derivatives, reversed-phase chromatography is a common and effective approach.[2][3][4]

Reversed-Phase HPLC (RP-HPLC): This is the recommended starting point for method development. It separates molecules based on their hydrophobicity.

  • Stationary Phases: C8 and C18 columns are standard choices for the analysis of indole derivatives.[2][4] A Phenyl Hydride column may also offer beneficial π-π interactions with the indole ring, enhancing separation.[5]

  • Mobile Phases: Typical mobile phases consist of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol.[6][7][8] The addition of a small amount of acid, such as acetic acid or formic acid, can improve peak shape and reproducibility.[5] Both isocratic and gradient elution can be employed.[2]

  • Detection: The indole chromophore allows for sensitive detection using a UV detector, typically around 280 nm.[5] For higher sensitivity and selectivity, a fluorescence detector can be used, with excitation and emission wavelengths set appropriately for indole compounds (e.g., excitation at 280 nm and emission at 350 nm).[2][3]

Chiral HPLC: If the synthesis of this compound can result in enantiomers, chiral HPLC is necessary for their separation. This typically involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including esters. Normal-phase chromatography, with mobile phases like n-hexane and ethanol, is often employed in chiral separations.

Alternative Analytical Techniques

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-pressure version of HPLC that uses smaller particle size columns (typically <2 µm). This results in faster analysis times, higher resolution, and improved sensitivity. The principles of separation are the same as HPLC, and methods can often be transferred between the two techniques.

Gas Chromatography (GC): GC can be a suitable technique for the analysis of volatile and thermally stable compounds. As this compound is a relatively small molecule, it may be amenable to GC analysis, potentially after derivatization to increase its volatility.

Data Presentation: Comparison of HPLC Method Parameters

The following table summarizes potential starting conditions for the HPLC analysis of this compound, based on methods for structurally similar compounds.

ParameterProposed RP-HPLC MethodAlternative RP-HPLC MethodChiral HPLC Method
Stationary Phase Newcrom R1 (5 µm, 4.6 x 150 mm)C18 (5 µm, 4.6 x 150 mm)Polysaccharide-based CSP
Mobile Phase Acetonitrile:Water:Phosphoric AcidAcetonitrile:Water with 0.1% Formic Acidn-Hexane:Ethanol
Elution Mode Isocratic or GradientGradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm)UV at 280 nmUV at 280 nm
Expected Retention ModerateModerateDependent on enantiomers
Expected Resolution Good separation from impuritiesGood separation from impuritiesBaseline separation of enantiomers

Experimental Protocols

Proposed Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound. Optimization of the mobile phase composition and gradient may be required to achieve the desired separation.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.

2. Chromatographic Conditions:

  • Column: Newcrom R1 (5 µm, 4.6 x 150 mm) or equivalent reversed-phase column.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[6][7]

  • Mobile Phase B: Acetonitrile.

  • Elution: Start with an isocratic elution of 50:50 (A:B). If necessary, develop a gradient to improve separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm or Fluorescence with excitation at 280 nm and emission at 350 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to an appropriate concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify the analyte using a calibration curve prepared from standards of known concentrations.

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Define Analyte Properties Define Analyte Properties Literature Search Literature Search Define Analyte Properties->Literature Search Select Column & Mobile Phase Select Column & Mobile Phase Literature Search->Select Column & Mobile Phase Initial Injection Initial Injection Select Column & Mobile Phase->Initial Injection Evaluate Peak Shape & Retention Evaluate Peak Shape & Retention Initial Injection->Evaluate Peak Shape & Retention Adjust Mobile Phase Adjust Mobile Phase Evaluate Peak Shape & Retention->Adjust Mobile Phase Poor Shape Optimize Gradient Optimize Gradient Evaluate Peak Shape & Retention->Optimize Gradient Poor Retention Assess Performance Assess Performance Evaluate Peak Shape & Retention->Assess Performance Good Adjust Mobile Phase->Initial Injection Optimize Gradient->Initial Injection Linearity & Range Linearity & Range Assess Performance->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness Final Method Final Method Robustness->Final Method

Caption: Workflow for HPLC Method Development.

This guide provides a solid foundation for developing a robust and reliable HPLC method for the analysis of this compound. The proposed starting conditions, based on methods for analogous compounds, should be a good starting point for further optimization and validation in your laboratory.

References

Characterization of Methyl 1H-indene-3-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the characterization of Methyl 1H-indene-3-carboxylate, a key building block in the synthesis of various organic compounds. While mass spectrometry offers detailed information on the molecule's fragmentation pattern, alternative techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary structural information. This document outlines the predicted mass spectrometry fragmentation of this compound and compares its analysis with NMR and IR spectroscopy, supported by detailed experimental protocols.

Mass Spectrometry Fragmentation Pattern

The molecular formula of this compound is C₁₁H₁₀O₂ with a molecular weight of 174.2 g/mol .[2][3]

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment IonDescription of Neutral Loss
174[C₁₁H₁₀O₂]⁺•Molecular Ion (M⁺•)
143[C₁₀H₇O]⁺Loss of a methoxy radical (•OCH₃)
115[C₉H₇]⁺Loss of the methoxycarbonyl group (•COOCH₃)
91[C₇H₇]⁺Tropylium ion, indicative of a rearranged aromatic structure
65[C₅H₅]⁺Further fragmentation of the aromatic ring

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation of a molecule, it is often used in conjunction with other spectroscopic techniques for a comprehensive structural elucidation.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides information on molecular formula and substructures.Isomers can have similar fragmentation patterns, may require chromatographic separation for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons.Provides unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts.[4]
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple analysis, non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred method for the analysis of volatile and semi-volatile small molecules like this compound.[5]

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

  • Perform serial dilutions to a final concentration of about 10 µg/mL.[6]

  • Transfer the final solution to a GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.[7][8]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[9][10]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid sample directly onto the crystal surface.

  • Apply pressure to ensure good contact between the sample and the crystal.[11]

Instrumentation and Data Acquisition:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[11]

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound in an electron ionization mass spectrometer.

fragmentation_pathway M This compound [C₁₁H₁₀O₂]⁺• m/z = 174 (Molecular Ion) F1 [C₁₀H₇O]⁺ m/z = 143 M->F1 - •OCH₃ F2 [C₉H₇]⁺ m/z = 115 F1->F2 - CO F3 [C₇H₇]⁺ m/z = 91 (Tropylium ion) F2->F3 - C₂H₂

Caption: Predicted EI-MS fragmentation of this compound.

References

A Comparative Spectroscopic Analysis of Methyl 1H-indene-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data for Methyl 1H-indene-1-carboxylate, Methyl 1H-indene-2-carboxylate, and Methyl 1H-indene-3-carboxylate reveals distinct spectral fingerprints for each isomer, providing a robust methodology for their differentiation. This guide presents a comprehensive comparison of their spectroscopic data, supported by detailed experimental protocols, to aid researchers in the unambiguous identification of these closely related compounds.

The structural variances among the three isomers, arising from the different substitution patterns on the indene ring, lead to significant differences in their respective spectra. These differences are most pronounced in the chemical shifts and coupling patterns observed in their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, the characteristic vibrational frequencies in their Infrared (IR) spectra, and the fragmentation patterns in their Mass Spectra (MS).

Spectroscopic Data Comparison

The key distinguishing features in the spectroscopic data for the three isomers are summarized in the tables below.

¹H NMR Spectral Data

The ¹H NMR spectra provide a clear distinction between the isomers based on the chemical shifts and multiplicities of the protons, particularly those on the five-membered ring of the indene core.

Proton Methyl 1H-indene-1-carboxylate Methyl 1H-indene-2-carboxylate This compound [1]
H1~4.0-4.5 (t)--
H2-~7.5 (s)-
H3--~7.8 (s)
CH₂ (C1 or C3)~3.4 (d)~3.6 (s)3.46 (d, J = 1.9 Hz)
OCH₃~3.7 (s)~3.8 (s)3.84 (s)
Aromatic-H~7.1-7.6 (m)~7.1-7.5 (m)7.28-7.54 (m)
¹³C NMR Spectral Data

The ¹³C NMR spectra further differentiate the isomers by the chemical shifts of the carbonyl carbon and the carbons within the indene ring system.

Carbon Methyl 1H-indene-1-carboxylate Methyl 1H-indene-2-carboxylate This compound [1]
C=O~170-175~165-170164.5
C1~50-55~140-145144.5
C2~145-150~130-135143.5
C3~135-140~140-145134.5
CH₂~35-40~38-4238.3
OCH₃~52~5251.9
Aromatic-C~120-145~120-145122.5, 123.8, 125.5, 126.6, 140.9, 145.4

Note: Data for Methyl 1H-indene-1-carboxylate and Methyl 1H-indene-2-carboxylate is estimated based on typical chemical shifts for similar structures.

Infrared (IR) Spectral Data

The IR spectra are expected to show characteristic absorptions for the carbonyl group of the ester and the aromatic C-H bonds. The precise position of the C=O stretch can be indicative of the conjugation with the indene system.

Functional Group Methyl 1H-indene-1-carboxylate Methyl 1H-indene-2-carboxylate This compound
C=O Stretch (Ester)~1720-1740 cm⁻¹~1715-1735 cm⁻¹~1710-1730 cm⁻¹
Aromatic C-H Stretch~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-O Stretch (Ester)~1200-1300 cm⁻¹~1200-1300 cm⁻¹~1200-1300 cm⁻¹

Note: The IR data is predicted based on typical functional group frequencies.

Mass Spectrometry (MS) Data

All three isomers are expected to show a molecular ion peak corresponding to their molecular weight (174.20 g/mol ). The fragmentation patterns, however, will differ based on the stability of the resulting fragments, which is influenced by the position of the ester group.

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
Methyl 1H-indene-1-carboxylate 174143 ([M-OCH₃]⁺), 115 ([M-COOCH₃]⁺)
Methyl 1H-indene-2-carboxylate 174143 ([M-OCH₃]⁺), 115 ([M-COOCH₃]⁺)
This compound 174143 ([M-OCH₃]⁺), 115 ([M-COOCH₃]⁺)

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for esters. The mass spectrum for a compound identified as Methyl 1H-indole-2-carboxylate in PubChem shows a molecular ion at m/z 175, which is inconsistent with the expected molecular weight of the indene isomers. However, the fragmentation pattern with major peaks at m/z 144 and 116 could potentially arise from the indene structure after initial rearrangement.[2]

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: Bruker Avance 400 MHz (or equivalent).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal reference.

¹³C NMR Acquisition:

  • Spectrometer: Bruker Avance 100 MHz (or equivalent).

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal reference.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film):

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

Acquisition:

  • Spectrometer: FTIR spectrometer (e.g., PerkinElmer Spectrum Two).

  • Mode: Transmittance.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)

Sample Introduction:

  • Direct infusion via a syringe pump or introduction through a gas chromatograph (GC-MS).

Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the three isomers based on their spectroscopic data.

G Workflow for Isomer Differentiation cluster_0 Spectroscopic Analysis cluster_1 Isomer Identification Start Acquire Spectroscopic Data (1H NMR, 13C NMR, IR, MS) HNMR Analyze 1H NMR Spectrum Start->HNMR CNMR Analyze 13C NMR Spectrum Start->CNMR IR Analyze IR Spectrum Start->IR MS Analyze Mass Spectrum Start->MS Isomer1 Methyl 1H-indene-1-carboxylate HNMR->Isomer1 H1 at ~4.0-4.5 ppm (t) Isomer2 Methyl 1H-indene-2-carboxylate HNMR->Isomer2 H2 at ~7.5 ppm (s) Isomer3 This compound HNMR->Isomer3 H3 at ~7.8 ppm (s) CNMR->Isomer1 C=O at ~170-175 ppm CNMR->Isomer2 C=O at ~165-170 ppm CNMR->Isomer3 C=O at ~164.5 ppm IR->Isomer1 C=O stretch ~1720-1740 cm-1 IR->Isomer2 C=O stretch ~1715-1735 cm-1 IR->Isomer3 C=O stretch ~1710-1730 cm-1 MS->Isomer1 Unique Fragmentation MS->Isomer2 Unique Fragmentation MS->Isomer3 Unique Fragmentation

Caption: A flowchart outlining the process of differentiating the three isomers of Methyl 1H-indene-carboxylate using their distinct spectroscopic signatures.

References

A Comparative Guide to Analytical Techniques for the Characterization of Indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques used for the structural elucidation and characterization of indene derivatives. Indene and its derivatives are crucial scaffolds in medicinal chemistry and materials science, making their accurate characterization paramount for structure-activity relationship (SAR) studies and intellectual property protection.[1][2] This document outlines the principles, experimental protocols, and data outputs for each technique, supported by experimental data and visual workflows to assist researchers in selecting the most appropriate methods for their specific needs.

Overview of Analytical Techniques

The complete characterization of an indene derivative typically involves a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, from confirming the molecular weight to mapping the precise three-dimensional atomic arrangement. The most common and powerful techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the carbon-hydrogen framework and connectivity.

  • Mass Spectrometry (MS): For determining the molecular weight and elemental composition.

  • X-ray Crystallography: The "gold standard" for providing an unambiguous three-dimensional molecular structure.[1]

  • Infrared (IR) Spectroscopy: For identifying the presence of specific functional groups.

The following sections delve into each of these techniques, comparing their capabilities and providing practical information for their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For indene derivatives, ¹H and ¹³C NMR are fundamental, often supplemented by 2D NMR experiments for complex structures.[3]

Key Information Provided:

  • ¹H NMR: Identifies the number and type of hydrogen atoms, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

  • ¹³C NMR: Determines the number and type of carbon atoms (e.g., sp², sp³, quaternary).[2]

  • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirmation of the molecular skeleton.[3]

Data Presentation: Typical NMR Chemical Shifts for the Indene Core

The following table summarizes characteristic chemical shifts for the core protons of an unsubstituted 1H-indene ring. These values can shift significantly based on the substitution pattern.

Proton(s) Typical Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constants (J, Hz) Reference
H1 (CH₂)~3.39dJ(1,2) ≈ 2.0, J(1,3) ≈ 2.0[4]
H2~6.55dtJ(2,3) = 5.5, J(1,2) ≈ 2.0[4]
H3~6.88dtJ(2,3) = 5.5, J(1,3) ≈ 2.0[4]
H4, H7~7.40 - 7.47m-[4]
H5, H6~7.19 - 7.26m-[4]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the purified indene derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition: A standard proton pulse program is executed. Key parameters include the number of scans (typically 8 to 64), spectral width, acquisition time, and relaxation delay.

  • Data Processing: The resulting Free Induction Decay (FID) signal is processed. This involves applying a Fourier transform, phasing the spectrum to ensure all peaks are positive and correctly shaped, referencing the spectrum (e.g., to residual CHCl₃ at 7.26 ppm), and integrating the signals.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound.[5] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying components in a mixture and confirming sample purity.

Key Information Provided:

  • Molecular Weight: The molecular ion peak (M⁺) provides the exact molecular weight of the indene derivative. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.[6]

  • Structural Information: The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable clues about the compound's structure and functional groups.[7]

Data Presentation: Expected Mass Spectrometry Fragments

For a hypothetical derivative, 2-ethyl-1H-indene (Molecular Weight: 144.21 g/mol ), the following table outlines expected key ions.

Ion m/z (Mass-to-Charge Ratio) Identity/Origin
[M]⁺144Molecular Ion
[M-15]⁺129Loss of a methyl radical (-CH₃) from the ethyl group
[M-29]⁺115Loss of an ethyl radical (-CH₂CH₃)
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the indene derivative (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As each component elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum for each component separated by the GC.

X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound.[1] It provides unequivocal proof of molecular connectivity, conformation, and absolute stereochemistry, which is invaluable for drug development and materials science.[1]

Key Information Provided:

  • 3D Molecular Structure: Provides the exact coordinates of every atom in the molecule.

  • Bonding Information: Delivers precise measurements of bond lengths and bond angles.[1]

  • Stereochemistry: Unambiguously determines the absolute configuration of chiral centers.

  • Crystal Packing: Shows how molecules are arranged in the solid state, revealing intermolecular interactions.

Data Presentation: Crystallographic Data for an Indene Derivative

The table below presents key crystallographic data for 2-(4-Methoxyphenyl)-1H-indene as an example.

Parameter Value Reference
Chemical Formula C₁₆H₁₄O[8]
Molecular Weight 222.27[8]
Crystal System Monoclinic[8]
Space Group P2₁/c[8]
Unit Cell Dimensions a = 5.8347 Å, b = 7.5584 Å, c = 26.135 Å, β = 92.772°[8]
Key Features The molecule is almost planar.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. High-quality single crystals are grown using methods like slow evaporation of a solvent, vapor diffusion between a solvent and an anti-solvent, or slow cooling of a saturated solution.[1][8] A suitable crystal should be >0.1 mm in all dimensions and free of major defects.[8]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots of varying intensity) is recorded by a detector.[8]

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group.[8] The "phase problem" is then solved, often using direct methods for small molecules, to generate an electron density map of the molecule.[8]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined to achieve the best possible fit between the calculated and observed diffraction data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.

Key Information Provided:

  • Functional Groups: Confirms the presence or absence of key functional groups such as C=O (ketones), O-H (alcohols, acids), N-H (amines, amides), C≡N (nitriles), and C=C (alkenes, aromatics).[2][9]

  • Reaction Monitoring: Can be used to monitor the progress of a reaction by observing the disappearance of a reactant's functional group peak and the appearance of a product's peak.

Data Presentation: Characteristic IR Absorptions for Indene Derivatives
Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Reference
Aromatic C-HStretch3100 - 3000[2]
Alkene C-HStretch3080 - 3020[2]
Alkane C-HStretch3000 - 2850[2]
Aromatic C=CStretch~1600, ~1475[2]
Ketone C=O (in Indanones)Stretch~1700[2]
Nitro NO₂Stretch~1512, ~1267[2]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid indene derivative directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. An IR beam is passed through the crystal in such a way that it reflects internally. At the point of reflection, an "evanescent wave" penetrates a short distance into the sample, where absorption can occur.

  • Spectrum Generation: The detector measures the absorbed radiation, and the instrument's software plots a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Cleaning: The crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Summary and Analytical Workflow

The characterization of a novel indene derivative is a stepwise process where each analytical technique provides a piece of the structural puzzle. The workflow diagram below illustrates a typical logical progression for a newly synthesized compound.

G Figure 1: Analytical Workflow for Indene Derivative Characterization cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_definitive Definitive Structure Confirmation synthesis Synthesis of Indene Derivative purification Purification (e.g., Column Chromatography) synthesis->purification ir IR Spectroscopy (Functional Groups) purification->ir Purity Check ms Mass Spectrometry (Molecular Weight) purification->ms Identity Check nmr 1D & 2D NMR (Connectivity & Skeleton) ir->nmr ms->nmr xray Single-Crystal X-ray Crystallography (3D Structure) nmr->xray If crystalline & requires unambiguous proof G Figure 2: Interrelationship of Analytical Techniques Indene Indene Derivative (Unknown Structure) MS Mass Spec. Indene->MS What is its Molecular Weight? IR IR Spec. Indene->IR What functional groups are present? NMR NMR Spec. Indene->NMR How are atoms connected? XRAY X-ray Crystallography Indene->XRAY What is the exact 3D arrangement? MS->NMR IR->NMR NMR->XRAY

References

Unraveling the Potential of Indene Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indene core represents a versatile scaffold in the design of novel therapeutic agents. This guide provides a comparative analysis of structure-activity relationship (SAR) studies for various indene-based compounds, focusing on their applications as anticancer agents and acetylcholinesterase inhibitors. Experimental data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visualizations of key biological pathways.

Indene-Based Compounds as Tubulin Polymerization Inhibitors

A significant area of research for indene derivatives has been their development as inhibitors of tubulin polymerization, a critical target in cancer therapy. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells. Several studies have explored the SAR of dihydro-1H-indene derivatives, drawing inspiration from natural products like colchicine and combretastatin A-4 (CA4).[1][2][3]

A series of novel dihydro-1H-indene analogues were designed to merge the linker of CA-4 into the indene ring system.[2][3] The distance between the two aromatic rings (Ring A and Ring B) is a crucial factor for activity. The most potent compounds in this series were evaluated for their antiproliferative activity against various cancer cell lines.

Comparative Antiproliferative Activity of Dihydro-1H-indene Derivatives
CompoundB Ring SubstituentK562 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)MCF7 IC₅₀ (µM)
12d 4-hydroxy-3-methoxyphenyl0.028 ± 0.0030.035 ± 0.0040.087 ± 0.0090.046 ± 0.005
12j 3,4,5-trimethoxyphenyl0.13 ± 0.010.18 ± 0.020.25 ± 0.030.15 ± 0.02
12q 2,3-dihydrobenzofuran-5-yl0.075 ± 0.0080.091 ± 0.010.12 ± 0.010.088 ± 0.009
12t Indol-5-yl0.21 ± 0.020.29 ± 0.030.38 ± 0.040.25 ± 0.03
CA-4 (Positive Control)0.002 ± 0.00030.003 ± 0.00040.004 ± 0.00050.003 ± 0.0004

Data sourced from studies on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[2][3]

The SAR studies revealed that a 4-hydroxy-3-methoxyphenyl group on the B ring (compound 12d ) resulted in the most potent antiproliferative activity across all tested cancer cell lines, with IC₅₀ values in the nanomolar range.[2][3] Further investigations showed that compound 12d inhibits tubulin polymerization by binding to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis.[2][3][4]

Experimental Protocols

In Vitro Cell Growth Inhibition Assay: The antiproliferative activities of the synthesized compounds were evaluated using the Cell Counting Kit-8 (CCK-8) assay.[2][3] Cancer cell lines (K562, A549, HCT116, MCF7) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The absorbance was then measured at 450 nm to determine cell viability. IC₅₀ values were calculated from the dose-response curves.[2][3]

Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization was assessed using a tubulin polymerization assay kit. Tubulin was incubated with the test compounds in a polymerization buffer, and the change in absorbance at 340 nm was monitored over time. An increase in absorbance indicates tubulin polymerization, and inhibition is observed as a decrease in this rate.[2][3]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which dihydro-1H-indene derivatives inhibit tubulin polymerization and induce apoptosis.

Tubulin_Inhibition_Pathway Indene_Derivative Dihydro-1H-indene Derivative (e.g., 12d) Tubulin Tubulin Dimers Indene_Derivative->Tubulin Inhibits Colchicine_Site Colchicine Binding Site Indene_Derivative->Colchicine_Site Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Mechanism of tubulin polymerization inhibition by dihydro-1H-indene derivatives.

Indene-Based Compounds as Acetylcholinesterase Inhibitors

Another promising therapeutic application of indene derivatives is in the management of Alzheimer's disease (AD). Inhibition of the acetylcholinesterase (AChE) enzyme is a key strategy to enhance cholinergic neurotransmission in AD patients.[5] Inspired by the indene moiety present in the NSAID sulindac, which has shown neuroprotective effects, researchers have synthesized and evaluated novel indene hydrazide analogs for their AChE inhibitory activity.[5][6]

Comparative AChE and BuChE Inhibitory Activity
CompoundR SubstituentAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)
SD-29 2-hydroxy15.24 ± 0.14552.18 ± 0.1283.42
SD-30 4-hydroxy13.86 ± 0.16348.55 ± 0.1363.50
SD-31 2-methoxy18.92 ± 0.12761.33 ± 0.1513.24
SD-32 4-methoxy16.77 ± 0.15355.46 ± 0.1423.31
Donepezil (Standard Drug)0.05 ± 0.0023.50 ± 0.08070.00

Data sourced from a study on indene-derived hydrazides as AChE inhibitors.[5]

The SAR study indicated that the position of the substituent on the benzylidene ring influenced the inhibitory activity. A hydrogen bond donor group (hydroxyl) at the para-position (compound SD-30 ) resulted in the most potent AChE inhibition among the synthesized analogs.[5] While not as potent as the standard drug donepezil, these compounds provide a valuable scaffold for further optimization.

Experimental Protocols

Cholinesterase Inhibition Assay: The in vitro inhibitory activity of the indene analogs against AChE (from electric eel) and butyrylcholinesterase (BuChE; from equine serum) was determined using a modified Ellman's spectrophotometric method. The assay measures the hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide by the respective enzymes. The rate of the reaction is monitored by measuring the absorbance of the yellow-colored product at 412 nm. IC₅₀ values were determined by plotting the percentage of inhibition versus the inhibitor concentration.[5]

Visualizing the Experimental Workflow

The following diagram outlines the workflow for the synthesis and biological evaluation of indene-derived hydrazides.

AChE_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Indene_Ester Indene Ester Synthesis Hydrazide_Analogs Hydrazide Analog Synthesis Indene_Ester->Hydrazide_Analogs Indene_Derivatives Final Indene Derivatives Hydrazide_Analogs->Indene_Derivatives AChE_BuChE_Assay AChE/BuChE Inhibition Assay Indene_Derivatives->AChE_BuChE_Assay Antioxidant_Assay Antioxidant Assay (DPPH) Indene_Derivatives->Antioxidant_Assay Toxicity_Study Cell Line Toxicity Study (SH-SY5Y) Indene_Derivatives->Toxicity_Study Abeta_Aggregation Aβ Aggregation Assay AChE_BuChE_Assay->Abeta_Aggregation Active compounds tested

Workflow for the development of indene-based AChE inhibitors.

Conclusion

The indene scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for various biological targets. The SAR studies on dihydro-1H-indene derivatives highlight the importance of specific substitutions on the B ring for potent anticancer activity through tubulin polymerization inhibition. Similarly, the exploration of indene-hydrazide analogs demonstrates their potential as AChE inhibitors for the treatment of Alzheimer's disease, with the position of hydrogen-bonding groups playing a key role in their activity. The data and protocols presented in this guide offer a comparative overview to aid researchers in the rational design and development of next-generation indene-based therapeutic agents.

References

A Spectroscopic Guide to Differentiating 1H-Indene and its Elusive Isomer, 2H-Indene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences between structural isomers is paramount. This guide provides a comprehensive comparison of the spectroscopic properties of 1H-indene and its less stable, highly reactive isomer, 2H-indene. Due to the transient nature of 2H-indene, this guide leverages both experimental data for 1H-indene and computationally predicted data for 2H-indene to provide a complete analytical picture.

The key to differentiating these two isomers lies in their distinct spectroscopic signatures, which arise from fundamental differences in their electronic structure and stability. 1H-indene possesses a conjugated system that includes the benzene ring, rendering it more stable. In contrast, 2H-indene, also known as isoindene, has a cross-conjugated system that disrupts the aromaticity of the benzene ring, leading to significant instability and a fleeting existence under normal conditions. Computational studies indicate that 2H-indene is approximately 20-25 kcal/mol less stable than 1H-indene, readily isomerizing to the 1H-form.

This guide will delve into the specific differences observed in ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopy, providing the quantitative data and experimental context necessary for unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key experimental spectroscopic data for 1H-indene and the predicted data for 2H-indene, offering a clear, quantitative comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a powerful tool for distinguishing between the two isomers based on the chemical shifts and coupling patterns of the protons.

Compound Proton Experimental/Predicted Chemical Shift (δ, ppm) Key Features
1H-Indene H1 (CH₂)~3.39[1]Singlet (or narrowly split multiplet)
H2, H3~6.55 - 6.88[1]Multiplets, distinct olefinic protons
Aromatic~7.19 - 7.47[1]Complex multiplet
2H-Indene H1, H3(Predicted) ~6.5-7.0Olefinic protons, likely a complex multiplet
H2 (CH₂)(Predicted) ~3.5-4.0Singlet, deshielded compared to 1H-indene
Aromatic(Predicted) ~7.0-7.3Complex multiplet, potentially less dispersed than 1H-indene
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra of the two isomers are expected to show significant differences, particularly in the chemical shifts of the carbons in the five-membered ring.

Compound Carbon Experimental/Predicted Chemical Shift (δ, ppm) Key Features
1H-Indene C1 (CH₂)~39.0Aliphatic carbon
C2, C3~131.0, ~128.0Olefinic carbons
Aromatic/Quaternary~121.0 - 145.0Aromatic and bridgehead carbons
2H-Indene C1, C3(Predicted) ~125-135Olefinic carbons
C2 (CH₂)(Predicted) ~45-55Deshielded aliphatic carbon
Aromatic/Quaternary(Predicted) ~120-150Aromatic and quaternary carbons, with C3a/C7a likely shifted downfield
Infrared (IR) Spectroscopy

The vibrational modes of the two isomers, as observed in their IR spectra, will differ, particularly in the C-H and C=C stretching regions.

Compound Vibrational Mode Experimental/Predicted Wavenumber (cm⁻¹) Key Features
1H-Indene Aromatic C-H Stretch~3000-3100[2][3]Sharp peaks
Olefinic C-H Stretch~3050[2][3]
Aliphatic C-H Stretch~2800-3000[2][3]
C=C Stretch~1600-1650[2][3]Conjugated system
2H-Indene Aromatic C-H Stretch(Predicted) ~3000-3100Sharp peaks
Olefinic C-H Stretch(Predicted) ~3050-3100Likely more complex than 1H-indene
Aliphatic C-H Stretch(Predicted) ~2850-2950
C=C Stretch(Predicted) ~1600-1680Non-conjugated and conjugated double bonds will have distinct frequencies
UV-Visible Spectroscopy

The electronic transitions of the two isomers result in different UV-Vis absorption spectra, reflecting their distinct conjugation patterns.

Compound λmax (nm) Key Features
1H-Indene ~255, ~286, ~295[4]Characteristic of an extended conjugated system.
2H-Indene (Predicted) Shorter wavelength than 1H-indeneThe disrupted conjugation in 2H-indene would lead to a hypsochromic (blue) shift compared to 1H-indene.

Experimental and Computational Protocols

A brief overview of the methodologies used to obtain the presented data is provided below.

Experimental Protocols for 1H-Indene
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

  • IR Spectroscopy: Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or a Nujol mull.

  • UV-Visible Spectroscopy: UV-Vis spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as ethanol or hexane, and placed in a quartz cuvette.

Computational Protocols for 2H-Indene

The predicted spectroscopic data for 2H-indene are derived from quantum chemical calculations, typically using Density Functional Theory (DFT).

  • Geometry Optimization: The molecular structure of 2H-indene is optimized to find its lowest energy conformation.

  • NMR Chemical Shift Calculation: The magnetic shielding tensors are calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These are then converted to chemical shifts by referencing to a standard (e.g., calculated shielding of TMS).

  • IR Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions. The resulting frequencies are often scaled by an empirical factor to better match experimental values.

  • UV-Visible Spectra Calculation: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT). These are used to generate a theoretical UV-Vis spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to differentiate between 1H-indene and 2H-indene using the spectroscopic data presented.

G cluster_nmr Primary Identification: NMR cluster_vib Vibrational & Electronic Confirmation start Unknown Indene Isomer nmr_h ¹H NMR Analysis start->nmr_h ir IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv nmr_c ¹³C NMR Analysis nmr_h->nmr_c Confirm with ¹³C NMR is_1h Identified as 1H-Indene nmr_h->is_1h Singlet ~3.4 ppm Olefinic ~6.5-6.9 ppm is_2h Identified as 2H-Indene nmr_h->is_2h Singlet ~3.5-4.0 ppm (Predicted) nmr_c->is_1h Aliphatic C ~39 ppm nmr_c->is_2h Aliphatic C ~45-55 ppm (Predicted) ir->is_1h Characteristic conjugated C=C stretch ir->is_2h Distinct C=C stretches (Predicted) uv->is_1h λmax ~255, 286, 295 nm uv->is_2h Hypsochromic shift (Predicted)

Spectroscopic differentiation workflow.

References

A Comparative Guide to Purity Assessment of Methyl 1H-indene-3-carboxylate: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical and pharmaceutical development. For a compound such as Methyl 1H-indene-3-carboxylate, a versatile building block in organic synthesis, ensuring high purity is paramount for the reliability and reproducibility of downstream applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and illustrative performance data.

Methodology Comparison at a Glance

The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. While chromatographic techniques are widely used for their separative power, qNMR offers a distinct advantage as a primary ratio method, providing a direct measure of purity without the need for a specific reference standard of the analyte.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantitation Absolute (primary method), requires a certified internal standard.Relative, requires a reference standard of the analyte for accurate quantification.Relative, requires a reference standard of the analyte for accurate quantification.
Selectivity High for structurally distinct molecules. May have limitations with isomeric impurities.Excellent for separating a wide range of non-volatile and thermally labile compounds.Excellent for separating volatile and thermally stable compounds.
Sensitivity Moderate.High, especially with UV or MS detectors.Very high, especially with FID or MS detectors.
Sample Throughput Moderate.High.High.
Destructive No.Yes.Yes.
Key Advantage Absolute quantification without a specific analyte reference standard.High resolving power for complex mixtures.High efficiency and sensitivity for volatile compounds.
Key Limitation Lower sensitivity compared to chromatographic methods; peak overlap can be an issue.Requires a reference standard for each analyte for accurate quantification.Limited to volatile and thermally stable compounds.

Illustrative Purity Assessment Data

The following tables present hypothetical, yet realistic, data for the purity assessment of a batch of this compound using qNMR, HPLC, and GC.

Table 1: qNMR Purity Assessment Results
Parameter Value
AnalyteThis compound
Internal StandardMaleic Acid (Certified Purity: 99.8%)
Calculated Purity (w/w %)99.2%
Relative Standard Deviation (RSD, n=3)0.15%
Potential Impurities Detected
1H-Indene-3-carboxylic acid0.5%
Residual Methanol0.2%
Unidentified aromatic impurity~0.1%
Table 2: HPLC-UV Purity Assessment Results
Peak No. Component Retention Time (min) Area %
1Unidentified Impurity 13.20.12
21H-Indene-3-carboxylic acid4.50.55
3This compound 7.8 99.28
4Unidentified Impurity 29.10.05
Total Area % 100.00
Table 3: GC-MS Impurity Profiling Results
Peak No. Component Retention Time (min) Relative Area %
1Residual Methanol2.10.18
2This compound 10.5 99.75
3Unidentified Volatile Impurity12.30.07
Total Area % 100.00

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method where the integrated area of a specific resonance signal is directly proportional to the molar amount of the corresponding nuclei. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • NMR Tubes: 5 mm precision tubes

Materials:

  • This compound sample

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition Parameters:

  • Pulse Program: zg30 (or equivalent single pulse experiment)

  • Number of Scans (NS): 16

  • Dummy Scans (DS): 4

  • Relaxation Delay (D1): 30 s (to ensure full relaxation of all relevant nuclei)

  • Acquisition Time (AQ): ≥ 3 s

  • Spectral Width (SW): 20 ppm

  • Temperature: 298 K

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved singlet signal of the methyl ester protons of this compound (δ ≈ 3.84 ppm, 3H).

  • Integrate the singlet signal of the olefinic protons of maleic acid (δ ≈ 6.30 ppm, 2H).

  • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (column) and a liquid mobile phase. A UV detector measures the absorbance of the eluting compounds, and the peak area is proportional to the concentration.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (with 0.1% formic acid) in a gradient elution.

    • 0-15 min: 50% to 95% Acetonitrile

    • 15-20 min: 95% Acetonitrile

    • 20-25 min: 95% to 50% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 10 mL of acetonitrile to prepare a 100 µg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected by a mass spectrometer, which provides information on their mass-to-charge ratio, aiding in identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of dichloromethane.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum (400 MHz, D1=30s) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integrate Analyte and IS Signals phase_base->integrate formula Apply qNMR Formula integrate->formula result Purity (w/w %) formula->result

Caption: Workflow for purity assessment by quantitative NMR (qNMR).

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC Analyte This compound Purity Assessment qnmr_node Absolute Purity (Primary Method) Analyte->qnmr_node hplc_node Relative Purity (Chromatographic) Analyte->hplc_node gc_node Impurity Profiling (Volatiles) Analyte->gc_node qnmr_adv Advantage: No specific analyte standard needed qnmr_node->qnmr_adv qnmr_lim Limitation: Lower sensitivity qnmr_node->qnmr_lim hplc_adv Advantage: High separation power hplc_node->hplc_adv hplc_lim Limitation: Requires analyte reference standard hplc_node->hplc_lim gc_adv Advantage: High sensitivity for volatiles gc_node->gc_adv gc_lim Limitation: Analyte must be thermally stable gc_node->gc_lim

Caption: Logical comparison of qNMR, HPLC, and GC for purity assessment.

Conclusion

For the purity assessment of this compound, qNMR stands out as a powerful primary method for obtaining an absolute purity value without the need for a specific, highly characterized standard of the analyte itself. It is particularly valuable for the certification of reference materials.

HPLC is an excellent orthogonal technique that provides high-resolution separation of non-volatile impurities, such as the starting material (1H-Indene-3-carboxylic acid) and other potential by-products. It is highly suitable for routine quality control and for detecting trace-level impurities.

GC-MS is a complementary technique that is highly sensitive for the detection of volatile impurities, including residual solvents like methanol.

A comprehensive purity assessment of this compound is best achieved by employing a combination of these techniques. qNMR can provide a highly accurate, absolute purity value, while HPLC and GC-MS offer detailed insights into the impurity profile, ensuring a thorough characterization of the material's quality.

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of Methyl 1H-indene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the structural elucidation of Methyl 1H-indene-3-carboxylate and its derivatives, compounds of significant interest in medicinal chemistry.

The indene scaffold is a core motif in numerous biologically active molecules. Understanding the exact spatial arrangement of atoms within this compound derivatives is crucial for deciphering their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, other spectroscopic methods provide valuable and often complementary information.

At the Pinnacle of Precision: X-ray Crystallography

X-ray crystallography offers an unparalleled, high-resolution view of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can map the electron density and, consequently, the precise position of each atom. This technique provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule, as well as how molecules pack together in a crystal lattice.

For a related compound, Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, X-ray diffraction analysis revealed a monoclinic crystal system with a space group of P21/c.[1] Key crystallographic parameters for this derivative are summarized in the table below, offering a glimpse into the type of quantitative data obtainable from such experiments.

Table 1: Crystallographic Data for Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.1957(14)
b (Å)6.1287(10)
c (Å)32.995(5)
β (°)93.014(3)
Volume (ų)1652.1(5)
Z4
R-factor0.049

Note: As of the latest search, a publicly available crystal structure for the parent this compound was not found. The data presented here is for a more complex derivative and serves as a representative example.

Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for determining a crystal structure via X-ray diffraction involves several key stages.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement a Compound Synthesis & Purification b Crystal Growth Trials (e.g., slow evaporation, vapor diffusion) a->b c Crystal Mounting b->c d X-ray Diffraction (Data Collection) c->d e Data Processing & Integration d->e f Structure Solution (e.g., direct methods) e->f g Structure Refinement f->g h Validation & Deposition (e.g., CCDC) g->h

A simplified workflow for X-ray crystallographic analysis.
  • Crystal Growth: High-quality single crystals are grown from a purified sample of the this compound derivative. This is often the most challenging step and can be achieved through methods like slow evaporation of a solvent, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is then built into this map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters like the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.[1]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides a static picture of a molecule, other techniques offer dynamic information and are applicable to non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and through-space proximity. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm their identity and purity.

Table 2: Comparison of Analytical Techniques for Structural Analysis

FeatureX-ray CrystallographyNMR SpectroscopyFT-IR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolution or SolidSolid, Liquid, GasSolid, Liquid, Gas
Information 3D structure, bond lengths/angles, packingConnectivity, conformation in solution, dynamicsFunctional groupsMolecular weight, elemental composition, fragmentation
Resolution Atomic (typically < 1 Å)Lower than crystallographyFunctional group levelMolecular formula
Key Advantage Unambiguous 3D structureInformation on dynamics in solutionRapid functional group identificationHigh sensitivity and molecular weight determination
Limitation Requires single crystalsCan be complex for large moleculesLimited structural detailDoes not provide 3D structure

¹H and ¹³C NMR Data for this compound:

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.97 (d, J = 7.6 Hz, 1H), 7.42 – 7.40 (m, 2H), 7.31 – 7.17 (m, 2H), 3.84 (s, 3H), 3.45 (d, J = 1.7 Hz, 2H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 164.7, 144.5, 143.5, 140.7, 136.3, 126.7, 125.5, 123.8, 122.5, 51.5, 38.4.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of different chemical bonds can be determined. For this compound derivatives, FT-IR can confirm the presence of the ester carbonyl group (C=O stretch typically around 1700-1730 cm⁻¹) and the aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Biological Context and Signaling Pathways

Indene derivatives have been investigated for a range of biological activities, including as anti-inflammatory, anticancer, and antiviral agents. The specific biological targets and signaling pathways modulated by this compound derivatives are an active area of research. The precise structural information obtained from techniques like X-ray crystallography is vital for understanding how these molecules interact with biological macromolecules, such as enzymes and receptors, and for designing more potent and selective drug candidates.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response a Indene Derivative b Biological Target (e.g., Enzyme, Receptor) a->b Binding c Signaling Cascade b->c d Cellular Effect (e.g., Apoptosis, Anti-inflammatory response) c->d

General logical flow of indene derivative interaction with biological systems.

Conclusion

References

Safety Operating Guide

Proper Disposal of Methyl 1H-indene-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 1H-indene-3-carboxylate (CAS No. 39891-79-7) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

I. Immediate Safety Considerations

Before handling this compound, it is crucial to be aware of its potential hazards. While a specific, comprehensive safety data sheet (SDS) was not found, information on structurally similar compounds, such as indene, suggests that this chemical should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, respiratory protection may be required.[2]

In case of accidental exposure, follow these first-aid measures and seek medical attention:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material to contain the spill. Avoid creating dust.[1]

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat the collected waste as hazardous and dispose of it according to the procedures outlined below.

III. Disposal Procedures

Proper disposal of this compound is essential to comply with regulations and protect the environment. Waste material must be disposed of in accordance with national and local regulations.

Step-by-Step Disposal Plan:

  • Waste Identification and Segregation:

    • Identify the waste as "Hazardous Waste".

    • Do not mix this compound waste with other waste streams. Segregation is key to safe and compliant disposal.

    • Keep halogenated and non-halogenated solvent wastes separate.

  • Containerization:

    • Use a container that is compatible with the chemical.

    • Whenever possible, leave the chemical in its original container.

    • If transferring to a new container, ensure it is clean, dry, and properly labeled.

    • Keep the container tightly closed except when adding waste.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • Include the full chemical name: "this compound".

    • Indicate the accumulation start date.

    • Attach any other labels as required by your institution or local regulations.

  • Storage:

    • Store the waste container at or near the point of generation.

    • Keep the storage area well-ventilated.

    • Store in a cool place.

  • Final Disposal:

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1]

    • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

    • For flammable materials like this, incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[1]

IV. Quantitative Data Summary

ParameterValueReference
CAS Number 39891-79-7[4][5][6]
Molecular Formula C₁₁H₁₀O₂[4][5]
Molecular Weight 174.19 g/mol [5]
Boiling Point 291.7 °C at 760 mmHg[4]
Flash Point 118.1 °C[4]
Density 1.181 g/cm³[4]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Chemical Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Use Compatible & Labeled Container segregate->containerize store Store in Designated Cool, Ventilated Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Pickup by Licensed Disposal Vendor contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Methyl 1H-indene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 1H-indene-3-carboxylate (CAS No. 39891-79-7). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
Chemical Splash GogglesRequired when there is a risk of splashing.
Hand Protection Nitrile GlovesInspect for tears or holes before each use.
Body Protection Laboratory CoatStandard, properly fitting lab coat.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: Handling and Storage

Safe handling and storage practices are crucial to prevent accidents and maintain the chemical's purity.

Handling
  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Aerosol Prevention: Avoid procedures that could generate aerosols or dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling.

Storage
  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Professional Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not pour down the drain or dispose of in regular trash.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon storage_seal Seal Container handle_react->storage_seal If not all is used cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose storage_store Store in Designated Area storage_seal->storage_store

Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-indene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1H-indene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.